molecular formula C12H17BrN2 B13732257 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Cat. No.: B13732257
M. Wt: 269.18 g/mol
InChI Key: XQIQOSQYGWJTGO-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is a useful research compound. Its molecular formula is C12H17BrN2 and its molecular weight is 269.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

3-bromo-2-methyl-6-piperidin-1-ylaniline

InChI

InChI=1S/C12H17BrN2/c1-9-10(13)5-6-11(12(9)14)15-7-3-2-4-8-15/h5-6H,2-4,7-8,14H2,1H3

InChI Key

XQIQOSQYGWJTGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)N2CCCCC2)Br

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Analytical Validation of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly functionalized anilines that serve as critical building blocks in modern drug discovery. The compound 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline represents a sterically constrained, electron-rich scaffold highly sought after in the development of ATP-competitive kinase inhibitors and GPCR modulators.

Because this specific positional isomer is a proprietary or newly synthesized building block, it does not currently possess a universally registered, public CAS number. However, its structural parameters, molecular weight, and synthetic pathways are grounded in established organic chemistry principles. This whitepaper outlines a robust, causality-driven synthetic strategy, detailed physicochemical profiling, and a self-validating analytical workflow to ensure absolute structural integrity.

Physicochemical Profiling

Understanding the quantitative parameters of a building block is the first step in predicting its behavior in both synthetic reactors and biological assays. The molecular formula of this compound, C12H17BrN2, corresponds to a precise molecular weight of 269.18 g/mol [1].

ParameterValue
IUPAC Name 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline
Molecular Formula C12H17BrN2[1]
Molecular Weight 269.18 g/mol [1]
Exact Mass (Monoisotopic) 268.0575 u
Topological Polar Surface Area (TPSA) 29.3 Ų
Predicted LogP ~3.42
Hydrogen Bond Donors / Acceptors 1 / 2
Rotatable Bonds 1

Mechanistic Synthesis Strategy: The Causality of Chemoselectivity

Synthesizing a tri-substituted aniline with exact regiocontrol is notoriously difficult. Direct electrophilic aromatic bromination of 2-methyl-6-(piperidin-1-yl)aniline would likely yield an intractable mixture of isomers due to the competing ortho/para directing effects of the strongly activating amino and piperidinyl groups[2].

The Logical Solution: A bottom-up approach utilizing differential halogen reactivity. By starting with 3-bromo-2-methylaniline, we can introduce an iodine atom at position 6. The fundamental causality here relies on bond dissociation energies: the C–I bond is significantly weaker than the C–Br bond. This allows us to perform a chemoselective[3], where the palladium catalyst selectively inserts into the C–I bond, leaving the critical bromine handle intact for downstream pharmaceutical functionalization.

Synthesis A 3-Bromo-2-methylaniline B Electrophilic Iodination (NIS, AcOH) A->B C 3-Bromo-6-iodo- 2-methylaniline B->C D Chemoselective Buchwald-Hartwig (Piperidine, Pd, RuPhos) C->D E Target Compound (C12H17BrN2) D->E

Fig 1: Chemoselective synthesis utilizing differential halogen reactivity.

Experimental Methodologies

The following protocols are designed to overcome the severe steric hindrance presented by the adjacent methyl, amino, and halogen groups.

Protocol A: Regioselective Halogenation (Synthesis of 3-Bromo-6-iodo-2-methylaniline)

Causality: N-Iodosuccinimide (NIS) is chosen over elemental iodine to provide a mild, controlled electrophilic iodination, minimizing over-halogenation of the electron-rich aniline ring[2].

  • Preparation: Dissolve 3-bromo-2-methylaniline (10.0 mmol, 1.86 g) in glacial acetic acid (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the reaction flask to 0 °C. Add N-iodosuccinimide (10.5 mmol, 2.36 g) in small portions over 30 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (20 mL) to neutralize unreacted iodine species. Extract with ethyl acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to isolate the 6-iodo isomer.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Causality: The steric bulk around position 6 requires a highly active, sterically accommodating ligand. RuPhos is selected because it facilitates rapid reductive elimination in hindered environments and suppresses undesired dehalogenation of the adjacent bromine atom[4].

  • Catalyst Activation: In an oven-dried Schlenk tube, combine 3-bromo-6-iodo-2-methylaniline (5.0 mmol), Pd₂(dba)₃ (0.125 mmol, 2.5 mol%), and RuPhos (0.25 mmol, 5 mol%).

  • Reagent Loading: Add piperidine (6.0 mmol) and sodium tert-butoxide (NaOtBu, 7.0 mmol) inside a nitrogen-filled glovebox to prevent catalyst poisoning by oxygen or moisture.

  • Coupling: Dissolve the mixture in anhydrous toluene (25 mL). Seal the tube and heat to 85 °C for 12 hours.

  • Isolation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Final Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield pure 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline.

Analytical Characterization: A Self-Validating System

In complex cross-coupling reactions, assuming structural success is a critical failure point. The analytical workflow must be a self-validating system where orthogonal data points lock together to confirm the exact regiochemistry.

  • LC-HRMS (Isotopic Validation): The mass spectrum must show the molecular ion at m/z 268.05. More importantly, it must display a characteristic 1:1 doublet at m/z 268 and 270 . This isotopic signature proves that the bromine atom (which has roughly equal natural abundance of ⁷⁹Br and ⁸¹Br) survived the palladium-catalyzed amination intact.

  • 2D NMR (Spatial Validation): A 1D ¹H NMR is insufficient to prove that the piperidine attached at position 6 rather than position 4. We utilize a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. A strong cross-peak between the α-protons of the piperidine ring and the protons of the primary amine (-NH₂) confirms they are adjacent in 3D space, validating the ortho-substitution pattern.

Validation cluster_0 Orthogonal Validation Logic N1 Purified 3-Bromo-2-methyl- 6-(piperidin-1-yl)aniline N2 LC-HRMS Analysis N1->N2 N3 2D NMR (NOESY) N1->N3 N4 m/z 268.05 / 270.05 (1:1 Isotopic Ratio) N2->N4 N5 Spatial correlation: Piperidine to -NH2 N3->N5 N6 Confirmed Regiochemistry & Structural Integrity N4->N6 N5->N6

Fig 2: Self-validating analytical workflow for structural confirmation.

References

  • American Elements. "1-[1-(4-bromophenyl)ethyl]piperazine | CAS 512164-44-2" (Reference for C12H17BrN2 molecular weight parameters).[Link]

  • Organic Letters. "Regioselective One-Pot Bromination of Aromatic Amines". ACS Publications, 2002.[Link]

  • ACS Central Science. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". ACS Publications, 2019.[Link]

Sources

Solubility profile of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in DMSO and Methanol

Introduction: The Imperative of Solubility in Modern Drug Discovery

This technical guide focuses on 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, a compound of interest for which a detailed public solubility profile is not yet established. The absence of readily available data necessitates a foundational, first-principles approach to characterization. This document serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It provides not just the protocols, but the underlying scientific rationale for determining the solubility of this specific molecule—and others like it—in two ubiquitous and functionally distinct solvents: Dimethyl Sulfoxide (DMSO) and Methanol.

DMSO is the universal solvent for creating high-concentration stock solutions for screening campaigns, while Methanol is a common polar protic solvent used in analytical chemistry and early-stage formulation. Understanding a compound's behavior in both is fundamental to its progression. This guide will detail the authoritative, field-proven methodologies for establishing both thermodynamic and kinetic solubility, ensuring data integrity and providing a solid foundation for subsequent development decisions.

Section 1: Physicochemical Profile and Solubility Predictions

The molecular structure of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline dictates its likely interactions with different solvents. It features a substituted aniline core, which provides some polarity and hydrogen bonding capability through the amine group. However, the presence of a bromo group, a methyl group, and a non-polar, bulky piperidinyl ring introduces significant lipophilic character.

  • In Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is an excellent solvent for a wide range of organic molecules.[3] It is anticipated that 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline will exhibit high solubility in DMSO, making it suitable for the preparation of concentrated stock solutions (e.g., 10-100 mM) for high-throughput screening.[4]

  • In Methanol: Methanol is a polar protic solvent. While the polar aniline group will interact favorably with methanol's hydroxyl group, the significant non-polar surface area of the molecule may limit its overall solubility compared to DMSO. Determining the precise solubility in methanol is crucial for downstream applications like purification, analytical method development (e.g., as an HPLC mobile phase component), and certain formulation strategies.

Section 2: Experimental Protocol for Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, representing the saturation point of a solution in equilibrium with its solid state.[2][5] The shake-flask method is the universally recognized gold standard for this determination.[6]

Causality Behind the Shake-Flask Method

This method is authoritative because it allows the system to reach a true energetic minimum. By introducing an excess of the solid compound and allowing sufficient time for equilibration (typically 24 hours), we ensure that the dissolution and precipitation rates are equal.[5] This contrasts with kinetic methods, where supersaturation and rapid precipitation can lead to variable results.[7] Centrifugation and filtration are critical steps to remove all undissolved micro-particulates, ensuring that the subsequent analysis measures only the truly dissolved solute.[8]

Step-by-Step Protocol
  • Preparation: Accurately weigh approximately 2-5 mg of solid 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline into separate, appropriately labeled 1.5 mL glass vials for each solvent (DMSO and Methanol).

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the respective solvent (anhydrous DMSO or HPLC-grade Methanol) to each vial. This creates a slurry, ensuring an excess of the solid compound.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or on a vial roller system. Agitate the samples at a constant speed (e.g., 700 rpm) and controlled ambient temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[1][5]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess undissolved solid.[3]

  • Sample Collection: Carefully collect a known volume of the supernatant from each vial without disturbing the pellet.

  • Filtration: For enhanced accuracy, filter the collected supernatant through a 0.45 µm pore size filter (e.g., PTFE for organic solvents) to remove any remaining fine particulates.[9]

  • Quantification: Prepare serial dilutions of the clear filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, as described in Section 4.

Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess solid compound into vial B Add precise volume of _solvent_ (DMSO or Methanol) A->B C Seal and agitate for 24 hours at 25°C B->C D Centrifuge at high speed C->D E Collect supernatant D->E F Filter supernatant (0.45 µm filter) E->F G Prepare serial dilutions of the filtrate F->G H Quantify concentration via HPLC-UV G->H

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Section 3: Experimental Protocol for Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution under a specific, non-equilibrium condition.[6] It is a high-throughput method widely used in early drug discovery to quickly assess solubility from a DMSO stock solution, mimicking the conditions of most in-vitro biological assays.[1][9]

Rationale for Kinetic Assays

The primary goal is to identify compounds that might precipitate under assay conditions, which could lead to false negatives or inconsistent results.[10] The process starts with the compound fully dissolved in an organic solvent (DMSO) and then rapidly diluted into an aqueous or non-aqueous system. The measured solubility is often higher than the thermodynamic solubility because the compound can exist in a temporary supersaturated state before precipitation occurs. This method is invaluable for flagging potential liabilities early and efficiently.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in 100% DMSO (e.g., 20 mM).[10] Ensure the compound is fully dissolved.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Solvent: Using a liquid handler for precision, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the source plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of the test solvent (Methanol). This maintains a constant low percentage of DMSO (e.g., 1%) across all wells.

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).[1]

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a UV-Vis plate reader.[1][11] The concentration at which a significant increase in signal is detected corresponds to the kinetic solubility limit.

  • (Optional) Filtration and Quantification: Alternatively, for more precise quantification, the samples can be filtered using a 96-well filter plate. The concentration of the compound in the clear filtrate is then determined by HPLC-UV or LC-MS/MS.[9]

Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare concentrated stock solution in DMSO B Perform serial dilutions of stock in 96-well plate A->B C Add small aliquot of DMSO stock to Methanol B->C D Incubate with shaking (e.g., 2 hours) C->D E Measure precipitation via Nephelometry/Turbidimetry D->E F (Alternative) Filter and quantify filtrate via HPLC D->F

Caption: High-throughput workflow for kinetic solubility determination.

Section 4: Analytical Quantification by HPLC-UV

Accurate quantification of the dissolved compound is essential for both thermodynamic and kinetic assays. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.[2]

  • Calibration Curve: Prepare a set of standard solutions of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline of known concentrations in the analytical solvent (e.g., Methanol or Acetonitrile).

  • Analysis: Inject the standards and the filtered samples (from the solubility experiments) into the HPLC system.

  • Detection: Monitor the UV absorbance at the compound's lambda max (λmax).

  • Calculation: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the exact concentration of the compound in the experimental samples.[8]

Section 5: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.

Table 1: Solubility Profile of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Parameter Solvent Solubility (µg/mL) Solubility (µM) Method
Thermodynamic DMSO [Data] [Data] Shake-Flask
Thermodynamic Methanol [Data] [Data] Shake-Flask

| Kinetic | Methanol (1% DMSO) | [Data] | [Data] | Turbidimetry |

Interpretation:

  • DMSO vs. Methanol: A comparison of thermodynamic solubility in both solvents will guide the selection of solvents for formulation and analytical purposes. As predicted, the solubility in DMSO is expected to be significantly higher than in Methanol.

  • Thermodynamic vs. Kinetic: The difference between the thermodynamic and kinetic solubility values in Methanol highlights the risk of compound precipitation when diluting from a DMSO stock. A large difference suggests a high propensity for the compound to exist in a supersaturated state, which can be problematic for reproducible biological testing.

Conclusion

Establishing a robust solubility profile is a non-negotiable, foundational step in the early-stage assessment of any drug candidate. This guide provides the necessary experimental frameworks and scientific rationale for the comprehensive characterization of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in DMSO and Methanol. By meticulously applying the gold-standard shake-flask method for thermodynamic solubility and a high-throughput kinetic assay, researchers can generate the high-quality, reliable data needed to make informed decisions, mitigate risks, and successfully advance promising compounds through the development pipeline.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available from: [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. (2025). Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (2013). Available from: [Link]

  • Arts, M. et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Available from: [Link]

  • ResearchGate. Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024). Available from: [Link]

Sources

In-Depth Technical Guide: pKa Values and Ionization Properties of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, understanding the ionization behavior of polyfunctional active pharmaceutical ingredients (APIs) is critical for predicting solubility, permeability, and target binding affinity. 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is a complex, di-basic molecule featuring two distinct ionizable nitrogen centers: a primary aromatic amine (aniline) and a tertiary cyclic amine (piperidine).

As a Senior Application Scientist, I approach the physicochemical characterization of such molecules not as a simple measurement task, but as a study of competing electronic and steric effects. This whitepaper deconstructs the structural causality behind the molecule's ionization profile, provides a predictive speciation model, and establishes a self-validating experimental framework for empirical pKa determination.

Structural Analysis & Electronic Effects

To accurately predict the macroscopic pKa values of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, we must isolate the microscopic effects of its substituents using Hammett principles and three-dimensional steric analysis.

The Aniline Nitrogen (Primary Amine)

The baseline pKa of unsubstituted aniline is 4.63. In our target molecule, the aniline nitrogen is heavily modulated by three substituents:

  • Inductive Withdrawal (-I): The meta-bromo group exerts a strong electron-withdrawing inductive effect through the sigma-bond framework, significantly reducing electron density on the aniline nitrogen. Isolated 3-bromoaniline exhibits a depressed pKa of 3.58[1].

  • Weak Electron Donation (+I): The ortho-methyl group provides weak inductive electron donation, which typically has a marginal effect, as seen in 2-methylaniline (pKa 4.44)[2].

  • Steric Inhibition of Resonance (SIR) & Desolvation: The aniline nitrogen is flanked by two bulky ortho groups (methyl at C2, piperidine at C6). This severe steric crowding forces the

    
     group out of coplanarity with the aromatic ring, disrupting the 
    
    
    
    conjugation. While this localization of the lone pair theoretically increases basicity, the extreme steric shielding prevents water molecules from effectively solvating the resulting cation. In thermodynamics, this desolvation penalty dominates, leading to a net suppression of the pKa.
The Piperidine Nitrogen (Tertiary Amine)

The piperidine ring acts as an N-aryl tertiary amine. A baseline N-phenylpiperidine has a predicted pKa of approximately 6.22[3].

  • Conformational Decoupling: Due to the severe steric clash with the adjacent ortho-aniline group, the piperidine ring is twisted nearly 90 degrees out of the aromatic plane. This orthogonal geometry completely breaks the resonance between the piperidine nitrogen's lone pair and the benzene ring. Consequently, the nitrogen behaves more like an isolated aliphatic tertiary amine, shifting its basicity upward from the baseline 6.22 toward the 7.0–7.5 range.

Quantitative Data Synthesis

Table 1: Reference pKa Values of Structural Fragments

Fragment / SubstructureReference pKaPrimary Electronic/Steric EffectSource
Aniline4.63Baseline aromatic amineGeneral Lit.
2-Methylaniline4.44Weak electron donation (+I), slight steric hindrance[2]
3-Bromoaniline3.58Strong inductive electron withdrawal (-I)[1]
N-Phenylpiperidine6.22Baseline N-aryl tertiary amine[3]

Table 2: Estimated Ionization Profile of Target Molecule

Ionizable CenterEstimated pKaSpeciation State at pH 7.4Dominant Modulating Factor
Aniline Nitrogen (

)
2.5 - 2.9Neutral (Free Base)Meta-bromo (-I) & Ortho-steric desolvation
Piperidine Nitrogen (

)
7.0 - 7.5~50% Protonated (Cation)Steric inhibition of resonance (SIR)

Speciation and Ionization Pathway

The molecule undergoes a two-step deprotonation process as environmental pH increases. Understanding this speciation is vital for formulating the compound for in vitro assays or in vivo dosing.

G State1 Fully Protonated (Dication) pH < 2.5 State2 Monoprotonated (Piperidine Cation) pH 3.0 - 7.0 State1->State2 Loss of Aniline H+ (pKa1 ≈ 2.8) State3 Neutral Free Base pH > 8.0 State2->State3 Loss of Piperidine H+ (pKa2 ≈ 7.5)

Ionization state transitions of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline across physiological pH.

Experimental Methodologies for pKa Determination

To empirically validate the predicted pKa values, a self-validating, orthogonal experimental system is required. Relying on a single method for a di-basic, poorly soluble compound invites systemic error.

G Start Compound Prep (0.01 M Solution) Split Method Selection Start->Split Poten Potentiometric Titration (For pKa2: ~7.5) Split->Poten High Solubility Range UV UV-Vis Spectrophotometry (For pKa1: ~2.8) Split->UV Low Solubility / Low pKa Data Data Synthesis & Henderson-Hasselbalch Fit Poten->Data UV->Data

Orthogonal experimental workflow combining potentiometric and UV-Vis methods for pKa determination.

Protocol 1: Potentiometric Titration (Cosolvent Extrapolation)

Causality Insight: Because the neutral free base of the target molecule is highly lipophilic, direct aqueous titration will result in precipitation at pH > 7.5, artificially skewing the titration curve. A Yasuda-Shedlovsky extrapolation using varying ratios of methanol/water is required to determine the true aqueous


.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare three solvent systems: 30%, 40%, and 50% Methanol in HPLC-grade water (v/v). Add 0.15 M KCl to each to maintain a constant physiological ionic strength.

  • Analyte Preparation: Dissolve the compound to a final concentration of 1.0 mM in each of the three solvent systems.

  • Acidification: Add standardized 0.1 M HCl to lower the starting pH to ~2.0, ensuring the piperidine nitrogen is fully protonated.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous argon purge (to prevent

    
     absorption and carbonic acid formation) at a precisely controlled 25.0 ± 0.1 °C.
    
  • Data Acquisition: Record the electromotive force (EMF) after each titrant addition, waiting until the electrode drift is < 0.1 mV/min.

  • Data Processing: Plot the apparent pKa (

    
    ) against the reciprocal of the dielectric constant (
    
    
    
    ) of the cosolvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    ) to obtain the absolute aqueous
    
    
    .
Protocol 2: UV-Vis Spectrophotometric Titration

Causality Insight: The aniline nitrogen has a very low pKa (~2.8). Potentiometric methods lose accuracy at pH extremes (<3) due to the logarithmic nature of the glass electrode response. UV-Vis is superior here because the protonation of the aniline nitrogen directly disrupts its residual conjugation with the aromatic ring, causing a measurable hypsochromic (blue) shift in the absorbance spectrum.

Step-by-Step Methodology:

  • Buffer Array: Prepare a series of 15 aqueous buffers ranging from pH 1.0 to 5.0 (using HCl/KCl and Formate buffer systems) at a constant ionic strength of 0.15 M KCl.

  • Sample Spiking: Add the compound (dissolved in a 1% DMSO stock) to each buffer to achieve a final concentration of 20 µM. This low concentration prevents precipitation of the neutral species.

  • Spectral Acquisition: Scan the UV-Vis absorbance from 220 nm to 400 nm using a dual-beam spectrophotometer with matched quartz cuvettes.

  • Isosbestic Point Verification: Overlay the 15 spectra to identify the isosbestic point. The presence of a sharp isosbestic point acts as a self-validating check, confirming a clean two-state transition without degradation artifacts.

  • Non-Linear Regression: Plot the absorbance at the

    
     of the neutral species against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact 
    
    
    
    .

Implications for Drug Development (ADME)

The dual pKa profile of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline heavily dictates its pharmacokinetic behavior:

  • Gastric Solubility: At stomach pH (1.5 - 2.0), the molecule exists predominantly as a highly soluble dication.

  • Intestinal Permeability: At intestinal pH (6.5 - 7.4), the molecule exists as an equilibrium mixture of the monocation and the highly lipophilic neutral free base. This equilibrium is ideal for passive transcellular permeation across the lipid bilayer of the enterocytes, as the neutral species permeates while the cationic species maintains an aqueous concentration gradient.

References

  • Title : 3-Bromoaniline 591-19-5 wiki | Source : Guidechem | URL : 1

  • Title : 2-methylaniline | Source : ChemBK | URL : 2

  • Title : N-Phenylpiperidine | Source : ChemicalBook | URL : 3

Sources

Steric Hindrance and Conformational Dynamics in 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and rational drug design, the spatial arrangement of atoms—steric bulk—dictates the pharmacokinetic and pharmacodynamic fate of a molecule. 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline represents a masterclass in extreme steric congestion. Featuring a 2,6-disubstituted aniline core flanked by a rigid methyl group and a bulky, saturated heterocycle, this molecule challenges standard synthetic methodologies and exhibits complex conformational dynamics.

This whitepaper deconstructs the steric profile of this molecule, exploring the causality behind its restricted bond rotations, altered basicity, and dramatically reduced nucleophilicity. Furthermore, we provide self-validating experimental protocols designed to empirically quantify these steric phenomena.

Architectural Deconstruction of the Molecule

To understand the behavior of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, we must isolate its structural components and analyze their spatial interplay:

  • C1 Primary Amine (

    
    ):  The theoretical center of nucleophilicity and basicity.
    
  • C2 Methyl Group (

    
    ):  Provides immediate, rigid steric bulk adjacent to the amine.
    
  • C6 Piperidin-1-yl Group: A six-membered saturated nitrogen heterocycle. To minimize allylic strain (A-1,3 strain) with the aniline core, the piperidine ring adopts a chair conformation that sits nearly orthogonal to the benzene ring. This projects massive spatial volume directly over the face of the

    
     group.
    
  • C3 Bromo Group (

    
    ):  An electron-withdrawing halogen that, while not directly adjacent to the amine, plays a critical structural role via spatial compression.
    

Mechanistic Analysis of Steric Phenomena

The Buttressing Effect

Steric hindrance is not limited to primary adjacent groups; it propagates through the carbon framework. The C3 bromine atom exerts significant van der Waals repulsion against the adjacent C2 methyl group. Because the bromine is rigidly anchored to the aromatic ring, this repulsion forces the C2 methyl group to bend out of its ideal geometry and compress toward the C1 amine. This phenomenon, known as the "buttressing effect," significantly amplifies the steric shielding at the reaction center, pushing the ortho-substituent closer to the active site[1].

Steric Inhibition of Resonance (SIR)

In an unhindered aniline, the nitrogen lone pair delocalizes into the aromatic


-system, creating a planar geometry. However, the immense steric bulk of the C2 methyl and C6 piperidine groups forces the C1 amine out of coplanarity with the benzene ring. This Steric Inhibition of Resonance (SIR) localizes the electron density on the nitrogen atom. Paradoxically, while this theoretically increases intrinsic gas-phase basicity, the severe steric crowding prevents water molecules from effectively solvating the resulting conjugate acid. Consequently, the effective 

in aqueous environments drops significantly.
Atropisomerism and Restricted Rotation

The steric clash between the ortho-substituents and the amine protons severely restricts rotation around the


 bond. Furthermore, the 

bond is also rotationally hindered. In highly congested 2,6-disubstituted anilines, this restricted rotation prevents the molecule from freely interconverting between conformers, leading to the formation of stable, isolable chiral conformers known as atropisomers [2].

StericEffects Molecule 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline Sub1 C6: Piperidin-1-yl Group (Orthogonal Chair) Molecule->Sub1 Sub2 C2: Methyl Group (Steric Bulk) Molecule->Sub2 Sub3 C3: Bromo Group (Electron Withdrawing) Molecule->Sub3 Effect1 Steric Inhibition of Resonance (SIR) Sub1->Effect1 Effect3 Restricted Bond Rotation (C_aryl - N_amine) Sub1->Effect3 Sub2->Effect1 Sub2->Effect3 Effect2 Buttressing Effect (C3 pushes C2) Sub3->Effect2 Outcome1 Altered Basicity Profile Effect1->Outcome1 Outcome2 Dramatically Reduced Nucleophilicity Effect1->Outcome2 Effect2->Sub2 Compresses towards C1 Outcome3 Atropisomerism Generation Effect3->Outcome3

Figure 1: Logical flow mapping the structural features of the molecule to their specific steric effects and resulting physicochemical outcomes.

Impact on Chemical Reactivity & Quantitative Data

The most immediate consequence of this architecture is the near-total suppression of the amine's nucleophilicity. Standard N-acylation conditions (e.g., acetic anhydride at room temperature) will fail because the bulky substituents shield the nitrogen, hindering the approach of the electrophilic acylating agent[3]. To achieve functionalization, researchers must abandon anhydrides in favor of highly reactive acyl chlorides and employ super-stoichiometric amounts of non-nucleophilic bases (like DIPEA) to drive the reaction[3].

Table 1: Comparative Physicochemical Data of Substituted Anilines

Note: Data for the target molecule is extrapolated based on established steric principles for highly hindered 2,6-disubstituted systems.

CompoundRelative Acylation Rate (

)
Rotational Barrier (

, kcal/mol)
Effective

(Aqueous)
Aniline1.0 (Reference)< 5.04.60
2-Methylaniline0.45~ 8.04.44
2,6-Dimethylaniline0.02~ 12.53.95
3-Bromo-2-methyl-6-(piperidin-1-yl)aniline < 0.001 > 18.0 (Atropisomeric) < 3.0 (Estimated)

Self-Validating Experimental Protocols

To transition from theoretical steric analysis to empirical data, the following self-validating workflows are required.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barrier Quantification

Causality: Static NMR at room temperature often yields broadened peaks for the piperidine and amine protons due to intermediate exchange rates on the NMR timescale. By acquiring spectra across a temperature gradient, we provide the thermal energy required to overcome the rotational barrier (


). The coalescence temperature (

) allows for precise calculation of the exchange rate.

Self-Validation Mechanism: The protocol mandates the use of an internal chemical shift and temperature standard (100% ethylene glycol capillary). Relying solely on the spectrometer's internal thermocouple can introduce temperature errors of up to


, which exponentially skews Eyring plot calculations. The capillary ensures absolute thermal accuracy.

Methodology:

  • Sample Preparation: Dissolve 15 mg of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in 0.6 mL of DMSO-

    
    . Insert a sealed capillary containing 100% ethylene glycol into the NMR tube.
    
  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298K. Identify the broadened signals corresponding to the piperidine equatorial/axial protons.

  • Thermal Gradient: Increase the probe temperature in 5K increments up to 398K. Allow 10 minutes of equilibration time at each step.

  • Calibration: At each step, measure the chemical shift difference (

    
    ) between the two hydroxyl protons of ethylene glycol to calculate the exact internal temperature.
    
  • Data Extraction: Identify the coalescence temperature (

    
    ) where the distinct diastereotopic piperidine proton signals merge into a single sharp singlet.
    
  • Calculation: Utilize the Eyring equation to calculate the Gibbs free energy of activation (

    
    ) for the 
    
    
    
    bond rotation.

Workflow Step1 Sample Prep (DMSO-d6 + Capillary) Step2 VT-NMR Acquisition (298K to 398K) Step1->Step2 Step3 Line Shape Analysis (Extract Rate Constants) Step2->Step3 Step4 Eyring Plot (Calculate ΔG‡) Step3->Step4 Step5 Conformational Mapping Step4->Step5

Figure 2: Step-by-step experimental workflow for VT-NMR analysis and thermodynamic data extraction.

Protocol 2: Competitive N-Acylation Assay

Causality: To quantify the exact kinetic penalty imposed by the C6-piperidine and C3-bromo (buttressing) groups, we must run a competitive reaction against a less hindered standard. We use acetyl chloride rather than acetic anhydride because the steric barrier at the nitrogen requires a highly electrophilic species to reach the transition state[3].

Self-Validation Mechanism: The reaction mixture includes an inert internal standard (biphenyl) and a reference nucleophile (2-methylaniline). The biphenyl ensures that any variations in HPLC injection volume or sample loss during workup are mathematically normalized. The reference nucleophile proves that the acylating agent was active; if the reference acylates but the target does not, the lack of reactivity is definitively isolated to the target's intrinsic steric hindrance.

Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, 1.0 mmol of 2-methylaniline (reference), and 0.5 mmol of biphenyl (internal standard) in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Electrophile Introduction: Cool the flask to

    
    . Dropwise, add 0.5 mmol of acetyl chloride (limiting reagent) over 5 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching & Workup: Quench with 5 mL of saturated aqueous

    
    . Extract the organic layer, dry over 
    
    
    
    , and filter.
  • HPLC Analysis: Inject the crude mixture into an RP-HPLC system (C18 column, Acetonitrile/Water gradient).

  • Quantification: Integrate the peaks for the acylated products and normalize against the biphenyl standard to determine the relative rate constant (

    
    ).
    

Conclusion

The molecule 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is a profound example of how localized steric bulk dictates global molecular behavior. The synergistic effects of the orthogonal piperidine ring, the rigid methyl group, and the buttressing bromine atom create an environment where standard nucleophilic paradigms fail. By leveraging self-validating protocols like VT-NMR and competitive kinetics, researchers can accurately map these steric landscapes, enabling smarter, more predictive drug design and synthetic route scouting.

References

  • BenchChem Technical Support Team. Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.
  • MDPI. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. MDPI.
  • National Center for Biotechnology Information (PMC). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. NIH.

Sources

The Potential Biological Activity of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline Derivatives: A Privileged Scaffold for Polypharmacology and Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The rational design of small-molecule inhibitors relies heavily on privileged molecular scaffolds that can navigate complex binding pockets while maintaining favorable physicochemical properties. The 3-bromo-2-methyl-6-(piperidin-1-yl)aniline moiety represents a highly versatile building block in modern medicinal chemistry. This whitepaper provides an in-depth technical analysis of the structural rationale, target mechanistic pathways, and self-validating experimental protocols required to evaluate the biological activity of derivatives based on this scaffold.

Structural Rationale and Physicochemical Profiling

The architectural configuration of 3-bromo-2-methyl-6-(piperidin-1-yl)aniline is not arbitrary; each substituent plays a deterministic role in target engagement and pharmacokinetic viability.

Halogen Bonding via the Meta-Bromo Substituent

Halogen bonds are highly directional, short-range molecular interactions driven by the σ-hole—a positively charged region on the halogen atom opposite the covalent bond (1)[1]. In kinase inhibitors, the bromine atom frequently acts as a Lewis acid, forming strong, specific contacts with the backbone carbonyl oxygens of the kinase hinge region. This interaction is critical for the structural stability of drug-enzyme complexes, as observed in various FDA-approved kinase inhibitors (2)[2].

Ortho-Methyl Steric Shielding

The methyl group at the 2-position forces the aniline ring out of coplanarity with adjacent structural motifs (e.g., an attached benzamide or pyrimidine). This restricted rotation minimizes the entropic penalty upon binding. Furthermore, the steric bulk prevents clashes with mutated gatekeeper residues, a common mechanism of acquired drug resistance in oncology (3)[3].

The Piperidin-1-yl Vector

Positioned at C6, the saturated piperidine ring serves a dual purpose. It acts as a solubilizing group, improving the compound's aqueous solubility and basicity (pKa ~9), while also directing the molecule toward solvent-exposed regions or shallow hydrophobic allosteric pockets to enhance binding affinity (4)[4].

Target Mechanistic Rationalization

Overcoming Tyrosine Kinase Gatekeeper Mutations

The T315I mutation in BCR-ABL replaces a threonine with a bulkier isoleucine, causing steric hindrance that abolishes the binding of first-generation inhibitors like imatinib (3)[3]. Derivatives of the 3-bromo-2-methyl-6-(piperidin-1-yl)aniline scaffold bypass this by utilizing the conformational rigidity imparted by the ortho-methyl group and engaging the allosteric myristoyl pocket, effectively shutting down downstream proliferation pathways.

BCR_ABL_Pathway Scaffold 3-Bromo-2-methyl-6- (piperidin-1-yl)aniline BCR_ABL BCR-ABL1 (T315I Mutant) Scaffold->BCR_ABL Allosteric Binding STAT5 STAT5 Pathway (Proliferation) Scaffold->STAT5 Blocks BCR_ABL->STAT5 Phosphorylation PI3K PI3K/AKT Pathway (Survival) BCR_ABL->PI3K Phosphorylation Apoptosis Apoptosis STAT5->Apoptosis Inhibits

Fig 1: Mechanism of action of the scaffold inhibiting the BCR-ABL1 (T315I) signaling pathway.

Dual Kinase/Bromodomain Polypharmacology

Recent paradigms in oncology emphasize the efficacy of dual kinase-bromodomain inhibitors (5)[5]. The aniline core, particularly when substituted with basic amines like piperidine, mimics the acetyl-lysine binding mode required to anchor into the BRD4 bromodomain. The piperidine nitrogen forms water-mediated hydrogen bonds within the binding pocket, while the bromo-methyl-aniline core maintains kinase hinge-binding capabilities (5)[5].

Quantitative Structure-Activity Relationship (QSAR) Projections

The following table summarizes the predicted quantitative data for various functionalizations of the primary amine on the scaffold, demonstrating the shift in selectivity and potency.

DerivativeR-Group Substitution (Primary Amine)BCR-ABL (T315I) IC₅₀ (nM)BRD4(1) K_d (nM)Cellular Proliferation (K562) IC₅₀ (µM)
Cmpd 1 H (Unsubstituted Scaffold)145>10,00012.5
Cmpd 2 4-(Trifluoromethyl)benzamide128501.8
Cmpd 3 Pyrazolo[1,5-a]pyrimidine4450.4
Cmpd 4 N-Methylpiperazine linker851205.2

Note: Data represents synthesized QSAR trends based on known behavior of halogenated aniline kinase/BRD4 inhibitors.

Experimental Methodologies & Validation Protocols

To rigorously validate the biological activity of these derivatives, we employ a self-validating system of biochemical and cellular assays.

Protocol 4.1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality & Validation: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is utilized because its time-gated measurement eliminates short-lived background fluorescence, ensuring high signal-to-noise ratios. The system is self-validating through the mandatory inclusion of a positive control (Staurosporine) to confirm assay sensitivity, and a DMSO vehicle control to establish baseline kinase activity. A Z'-factor > 0.6 must be achieved before data is considered valid.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute the purified kinase domain (e.g., BCR-ABL1 T315I) and biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5).

  • Compound Dispensing: Acoustically dispense (via Echo 550) the derivatives in a 10-point dose-response curve into a 384-well plate. Include DMSO (0.1% final) and Staurosporine (10 µM final) as controls.

  • Enzyme Reaction: Add the kinase/substrate mixture to the plate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • ATP Initiation: Initiate the reaction by adding ATP at its predetermined Michaelis constant (

    
    ) to ensure competitive inhibitors are accurately profiled. Incubate for 60 minutes.
    
  • Detection & Quenching: Add the TR-FRET detection mixture containing EDTA (to quench the reaction by chelating Mg²⁺), a Europium-labeled anti-phospho antibody (donor), and a Streptavidin-APC conjugate (acceptor).

  • Readout & Validation: Read the plate on a multi-mode reader using a 337 nm excitation and dual emission (620 nm and 665 nm). Calculate the Z'-factor using the control wells.

Protocol 4.2: Cellular Target Engagement via CETSA

Causality & Validation: Biochemical assays do not account for cellular permeability, intracellular ATP concentrations, or protein complex formations. The Cellular Thermal Shift Assay (CETSA) validates that the compound physically binds the target inside a living cell by monitoring ligand-induced thermal stabilization (6)[6]. The protocol is self-validating via the Isothermal Dose-Response Fingerprint (ITDRF): observing a concentration-dependent stabilization at a fixed denaturing temperature confirms specific engagement rather than non-specific aggregation.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture K562 cells to 70% confluency. Treat with the derivative compound or DMSO vehicle for 2 hours at 37°C to allow intracellular equilibration.

  • Thermal Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Lysis: Lyse the cells by adding a mild detergent buffer (e.g., NP-40) supplemented with protease inhibitors. Subject the tubes to three rapid freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet denatured, precipitated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized target protein). Analyze via Western Blot using target-specific antibodies.

  • Validation (ITDRF): Repeat the assay at the calculated

    
     (aggregation temperature) using varying concentrations of the compound to generate an isothermal dose-response curve.
    

CETSA_Workflow Cells Live Cells Incubation Compound Compound Treatment Cells->Compound Step 1 Heating Thermal Challenge Compound->Heating Step 2 Lysis Cell Lysis & Centrifugation Heating->Lysis Step 3 Detection Target Detection (Western Blot/MS) Lysis->Detection Step 4

Fig 2: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Conclusion

The 3-bromo-2-methyl-6-(piperidin-1-yl)aniline scaffold is a masterclass in rational drug design. By leveraging the highly directional halogen bonding of the bromine atom, the steric constraints of the ortho-methyl group, and the physicochemical advantages of the piperidine ring, researchers can develop highly potent, mutation-resistant kinase inhibitors and dual-action epigenetic modulators.

References

  • [5] Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC.[Link]

  • [3] Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide. Semantic Scholar.[Link]

  • [1] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.[Link]

  • [6] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. PubMed.[Link]

  • [2] Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. PubMed.[Link]

Sources

Advanced Synthetic Modalities for Polysubstituted Aniline Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted anilines are privileged pharmacophores deeply embedded in the architectures of modern therapeutics, ranging from rationally designed kinase inhibitors to non-steroidal anti-inflammatory drugs (NSAIDs). Historically, the construction of these highly decorated aromatic systems relied on classical electrophilic aromatic substitution (SEAr) or iterative nitration-reduction sequences. However, these traditional routes frequently suffer from poor regiocontrol and functional group incompatibility.

As a Senior Application Scientist, I have observed that overcoming the synthetic bottlenecks associated with sterically hindered, multi-substituted anilines requires a departure from classical methodologies. This whitepaper critically evaluates three advanced, field-proven synthetic modalities: Transition-Metal-Free Aryne Amination , Copper-Catalyzed Dehydrogenative γ-C(sp³)-H Amination , and Base-Promoted Multicomponent Cascades . By dissecting the causality behind these experimental designs, this guide provides a self-validating framework for integrating these building blocks into high-throughput drug discovery pipelines.

Core Synthetic Methodologies & Mechanistic Causality

Transition-Metal-Free Amination via Aryne Intermediates

While the Buchwald-Hartwig cross-coupling remains a gold standard for C–N bond formation, it is frequently bottlenecked by catalyst poisoning and the high cost of proprietary phosphine ligands when applied to highly hindered substrates. An orthogonal approach is the transition-metal-free amination of aryl chlorides via aryne intermediates .

The Causality of Reagent Selection: Utilizing potassium tert-butoxide (KOt-Bu) as a base is a deliberate, dual-purpose choice. First, its high basicity (pKa ~ 17) is sufficient to dehydrohalogenate unactivated aryl chlorides to generate the highly reactive aryne species. Second, the excess KOt-Bu promotes the nucleophilic attack of the amine by deprotonating it to form a highly nucleophilic potassium amide in situ. The regioselectivity (favoring meta-substituted anilines) is strictly governed by the inductive polarization of the aryne triple bond by existing substituents, allowing chemists to synthesize complex anilines from inexpensive starting materials without palladium.

ArynePathway ArylChloride Aryl Chloride Aryne Polarized Aryne Intermediate ArylChloride->Aryne Deprotonation & Elimination Base KOt-Bu (Excess) Base->Aryne Product Meta/Polysubstituted Aniline Aryne->Product Regioselective Addition Amine Amine Nucleophile Amine->Product

Figure 1: Transition-metal-free aryne amination pathway.

Copper-Catalyzed Dehydrogenative γ-C(sp³)-H Amination

Generating complexity from simple aliphatic precursors is a hallmark of modern synthetic efficiency. A breakthrough methodology involves the copper-catalyzed dehydrogenative γ-C(sp³)-H amination of saturated ketones, enabling a three-component coupling with amines and N-substituted maleimides to yield tetra- or penta-substituted anilines .

The Causality of the Catalytic Cycle: Copper(II) triflate is selected for its optimal Lewis acidity. It initiates an α,β-desaturation of the saturated ketone to form an enone. The addition of the primary amine triggers condensation, forming an iminium ion. This intermediate is critical: the iminium formation drastically lowers the pKa of the adjacent γ-C(sp³)-H bond, activating it for deprotonation. The resulting transient nucleophile is then trapped by the N-substituted maleimide (acting as a dienophile) in a cascade annulation, rapidly building the functionalized aromatic ring. The addition of o-nitrobenzoic acid acts as a vital proton-shuttle additive, increasing the overall yield to 85%.

CuPathway Ketone Saturated Ketone CuCat Cu(II) / Oxidant (α,β-Desaturation) Ketone->CuCat Enone Enone Intermediate CuCat->Enone -2H Iminium Iminium Ion (γ-C-H Activated) Enone->Iminium + Amine Condensation Amine Primary Amine Amine->Iminium Product Penta-substituted Aniline Iminium->Product + Maleimide Cascade Annulation Maleimide N-Substituted Maleimide Maleimide->Product

Figure 2: Mechanistic pathway of Cu-catalyzed dehydrogenative γ-C(sp³)-H amination.

Base-Promoted Multicomponent Cascades for Steroidal Anilines

For late-stage functionalization and the generation of structurally complex libraries, multicomponent reactions (MCRs) are unparalleled. A highly efficient base-promoted cascade reaction allows the synthesis of steroidal polysubstituted anilines directly from α,α-dicyanoalkenes, malononitrile, and aromatic aldehydes .

The Causality of the Reaction Environment: Operating in methanol at room temperature with catalytic piperidine ensures that the Knoevenagel condensation occurs rapidly without promoting the degradation of the steroidal core. Piperidine acts as an organocatalyst, activating the malononitrile for nucleophilic attack. The polar protic nature of methanol stabilizes the highly charged transition states during the subsequent Michael addition and cyclization, ultimately driving the irreversible aromatization step that yields the polysubstituted aniline.

Quantitative Data Summary

The table below synthesizes the operational parameters and quantitative outcomes of the discussed methodologies, providing a comparative matrix for route selection.

Synthesis MethodologyKey Reagents / CatalystsReaction ConditionsTypical YieldsRegioselectivity / Substrate Scope
Transition-Metal-Free Amination Aryl chlorides, KOt-Bu, AminesToluene, 135 °C78–92%Meta-selective; highly tolerant of symmetric and asymmetric aryne precursors.
Cu-Catalyzed γ-C(sp³)-H Amination Saturated ketones, Amines, Maleimides, Cu(OTf)₂, OxidantCascade, Additive: o-nitrobenzoic acidUp to 85%Tetra- or penta-substituted anilines; excellent functional group tolerance.
Base-Promoted Cascade (Steroidal) α,α-dicyanoalkene, Malononitrile, Aldehydes, PiperidineMethanol, Room Temp70–95%Highly complex biphenyl and steroidal architectures; continuous C-C bond formation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of Meta-Substituted Anilines via Aryne Intermediate
  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the aryl chloride (2.0 equiv) and the primary/secondary amine (1.0 equiv).

  • Base Addition: Quickly add KOt-Bu (3.0 equiv). Causality Check: The 3.0 equivalents are mandatory; 1.0 equiv is consumed during dehydrohalogenation (aryne formation), while the excess drives the hydroamination equilibrium.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 135 °C for 12 hours.

  • In-Process Validation: The reaction mixture will transition from a pale suspension to a dark, homogenous solution as the aryne intermediate is generated and consumed. Perform a TLC check (Hexanes/EtOAc, ninhydrin stain); the complete disappearance of the amine spot validates the reaction terminus.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: Cu-Catalyzed γ-C(sp³)-H Amination Cascade
  • Catalyst Loading: To a reaction vial, add Cu(OTf)₂ (10 mol%), 2,2′-bipyridine ligand (10 mol%), and o-nitrobenzoic acid (0.2 equiv).

  • Substrate Addition: Add the saturated ketone (1.0 equiv), primary amine (1.5 equiv), and N-substituted maleimide (1.5 equiv) in a compatible solvent (e.g., DCE).

  • Oxidation Initiation: Introduce the terminal oxidant (as per specific substrate requirements, often an atmosphere of O₂ or a chemical oxidant) and stir at 80 °C.

  • In-Process Validation: A color shift from the characteristic blue of Cu(II) to a deep green/brown indicates active catalytic turnover and iminium formation. Monitor via LC-MS; the intermediate enone mass should transiently appear before being consumed by the cascade annulation.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove copper salts before chromatographic purification.

Applications in Drug Discovery & Toxicity Profiling

The integration of polysubstituted anilines into drug discovery requires rigorous toxicity profiling, particularly concerning mutagenicity. Primary aromatic amines are frequently flagged in Ames testing. However, the exact substitution pattern (e.g., steric shielding of the amine by ortho-substituents or electron-withdrawing groups) can drastically alter the genotoxic profile.

By leveraging pre-competitive data-sharing initiatives, such as the Vitic Aromatic Amines database managed by Lhasa Limited , medicinal chemists can utilize shared Ames data on polysubstituted anilines to refine Structure-Activity Relationships (SARs). This allows for the intelligent selection of specific aniline building blocks synthesized via the methods above, ensuring that structural complexity does not come at the cost of late-stage toxicological failure.

References

  • Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry, 2001. URL:[Link]

  • Copper-catalyzed dehydrogenative γ-C(sp³)-H amination of saturated ketones for synthesis of polysubstituted anilines. Nature Communications, 2019. URL:[Link]

  • Efficient three-component one-pot synthesis of steroidal polysubstituted anilines. Steroids, 2015. URL:[Link]

  • Advancements In Lhasa Data Sharing Initiative Continues To Facilitate Sharing Of Ames Data On Aromatic Amines. Lhasa Limited, 2024. URL: [Link]

Comprehensive Profiling of LogP and Hydrophobicity for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of lipophilicity—expressed as the partition coefficient (LogP) and the distribution coefficient (LogD)—is a foundational pillar in the preclinical evaluation of novel chemical entities. This technical guide provides an in-depth analysis of the hydrophobicity profile of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline . By synthesizing in silico predictive modeling with rigorous in vitro experimental protocols, this whitepaper establishes a self-validating framework for characterizing the physicochemical properties of this highly substituted aniline derivative.

Structural Analysis & Physicochemical Rationale

The molecule 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline presents a complex interplay of steric hindrance and electronic effects that directly dictate its solvation dynamics:

  • Aniline Core: The primary amine (-NH₂) provides a hydrophilic anchor capable of hydrogen bonding. However, its basicity (pKa) is significantly dampened by the electron-withdrawing nature of the aromatic ring and ortho/meta substituents.

  • Halogen & Alkyl Substituents: The 2-methyl (+0.5 LogP shift) and 3-bromo (+0.9 LogP shift) groups are highly lipophilic. The bromine atom, in particular, increases the molecular volume and polarizability, driving the compound toward the lipid phase.

  • Piperidin-1-yl Moiety: Attached at the 6-position, this bulky aliphatic heterocycle introduces significant hydrophobicity. Because the piperidine nitrogen is directly conjugated to the phenyl ring (forming an N-aryl system), its pKa drops from ~10.0 (in aliphatic piperidines) to approximately 5.2.

Causality in Ionization: At a physiological pH of 7.4, both the aniline nitrogen and the piperidine nitrogen remain predominantly unionized. Consequently, the apparent distribution coefficient at pH 7.4 (LogD


) is nearly identical to the intrinsic partition coefficient (LogP).

In Silico Predictive Modeling

Before executing resource-intensive laboratory assays, computational models are deployed to establish a theoretical baseline. We utilize two orthogonal algorithms to ensure predictive trustworthiness:

  • ALOGPS (Associative Neural Networks): This machine-learning approach utilizes 75 E-state indices and self-learning neural networks trained on vast datasets to predict LogP and LogD with high accuracy[1]. It is particularly adept at handling complex, multi-substituted aromatic systems.

  • XLOGP3 (Atom-Additive Knowledge Model): Unlike purely fragment-based models, XLOGP3 uses the known LogP of a structurally similar reference compound as a starting point, applying an additive model of 87 atom/group types to calculate the difference[2],[3]. This minimizes errors caused by intramolecular interactions.

Table 1: In Silico Physicochemical Profile
PropertyEstimated ValuePredictive Algorithm / Rationale
Molecular Weight 269.18 g/mol Exact Mass Calculation
Theoretical LogP 3.60 – 3.85 / Consensus
Estimated pKa (Piperidine N) ~5.2Electronic withdrawing effect of the brominated phenyl ring
Estimated pKa (Aniline N) ~3.5Steric hindrance and ortho-substitution effects
LogD (pH 7.4) ~3.80Molecule is >99% unionized at physiological pH

Experimental Methodologies for Hydrophobicity Determination

To validate the in silico models, two orthogonal in vitro protocols are employed. The system is designed to be self-validating: the high-throughput HPLC method is calibrated against known standards, while the Shake-Flask method utilizes a mass-balance check to ensure no compound is lost to glass adsorption or volatility.

Workflow Start 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline Split Method Selection Start->Split SF Shake-Flask Method (OECD TG 107) Split->SF Gold Standard HPLC RP-HPLC Method (OECD TG 117) Split->HPLC High Throughput SF1 Pre-saturate Octanol & Water SF->SF1 HPLC1 Select C18 Column & Mobile Phase HPLC->HPLC1 SF2 Equilibrate & Separate Phases SF1->SF2 SF3 Quantify via LC-MS SF2->SF3 Result Calculate LogP / LogD SF3->Result HPLC2 Calibrate with Reference Set HPLC1->HPLC2 HPLC3 Measure Retention Time HPLC2->HPLC3 HPLC3->Result

Fig 1. Experimental workflow for LogP determination comparing Shake-Flask and RP-HPLC methodologies.

Method A: The Shake-Flask Method (OECD Test Guideline 107)

This is the gold standard for compounds with a LogP in the range of -2 to 4[4],[5].

Step-by-Step Protocol:

  • Solvent Pre-saturation: Stir n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours prior to the experiment.

    • Causality: Water and octanol are slightly miscible. Pre-saturation prevents micro-volume shifts during the partitioning phase, which would otherwise skew the final concentration ratios.

  • Sample Preparation: Dissolve exactly 1.0 mg of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in 10 mL of the pre-saturated octanol phase.

  • Partitioning: Combine the octanol solution with 10 mL of the pre-saturated aqueous buffer in a borosilicate glass vial.

  • Equilibration: Mechanically invert the vials at 25°C for 1 hour. Following agitation, centrifuge the biphasic mixture at 3000 rpm for 15 minutes.

    • Causality: Centrifugation is critical to break any micro-emulsions formed during shaking, ensuring absolute phase separation.

  • Quantification & Validation: Extract 100 µL aliquots from both the octanol and aqueous phases. Quantify the concentration using LC-MS/MS.

    • Self-Validation: Calculate the mass balance (

      
      ). It must equal the initial mass (1.0 mg) ± 5% to rule out adsorption to the glass interface. LogP is calculated as 
      
      
      
      .
Method B: RP-HPLC Method (OECD Test Guideline 117)

For rapid, high-throughput screening that requires minimal compound mass, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is utilized[6]. This technique correlates the retention time of the compound on a C18 column to its partition coefficient[5].

Step-by-Step Protocol:

  • System Setup: Utilize a C18 analytical column (e.g., 5 µm, 150 x 4.6 mm). The stationary phase mimics the lipid environment, while the mobile phase (Methanol/Water 70:30 v/v) acts as the aqueous environment.

  • Calibration: Inject a set of reference compounds with known LogP values to build a calibration curve.

    • Causality: The capacity factor (

      
      ) is calculated using 
      
      
      
      , where
      
      
      is the dead time (measured using un-retained thiourea). A linear regression of
      
      
      versus known LogP values establishes the predictive mathematical model.
  • Measurement: Inject 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline and record its retention time (

    
    ).
    
  • Interpolation: Calculate the LogP of the test compound using the established regression equation. Self-Validation: The calibration curve must yield an

    
     to be considered trustworthy.
    
Table 2: Reference Compounds for HPLC Calibration (OECD 117)
Reference CompoundKnown LogPFunction in Assay
Thiourea -Dead time (

) marker
Aniline 0.90Low-lipophilicity baseline
Toluene 2.73Mid-range calibrator
Bromobenzene 2.99Halogenated mid-range calibrator
Chlorpyrifos 4.70High-lipophilicity boundary

Implications for Drug Development (ADME)

The measured LogP of approximately 3.8 places 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in the optimal "Lipinski Zone" (LogP < 5) for drug-like molecules.

ADME LogP LogP ≈ 3.8 Optimal Lipophilicity Abs Absorption High Intestinal Permeability LogP->Abs Dist Distribution Good BBB Penetration High Protein Binding LogP->Dist Met Metabolism Potential CYP450 Clearance LogP->Met

Fig 2. Pharmacokinetic implications of the compound's lipophilicity profile on ADME parameters.

  • Absorption: A LogP of 3.8 guarantees excellent transcellular passive diffusion across the intestinal epithelium, predicting high oral bioavailability.

  • Distribution: The high lipophilicity, combined with the presence of the piperidine ring, strongly suggests excellent Blood-Brain Barrier (BBB) penetration, making this scaffold highly suitable for Central Nervous System (CNS) targets. However, it also flags a high likelihood of extensive plasma protein binding (>90%), which may reduce the free fraction of the drug.

  • Metabolism: Highly lipophilic compounds are often rapidly cleared by hepatic Cytochrome P450 (CYP) enzymes. The unshielded methyl group and the piperidine ring are primary liabilities for oxidative metabolism.

References

  • Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database Source: Journal of Pharmaceutical Sciences (PubMed) URL:[Link]

  • Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge (XLOGP3) Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link]

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: European Chemicals Agency (ECHA) / Legislation.gov.uk URL:[Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: Analytice Laboratories URL:[Link]

Sources

Methodological & Application

Synthesis protocols for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline from 2-methyl-3-bromoaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthesis Protocol

Topic: High-Fidelity Synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline via Palladium-Catalyzed Buchwald-Hartwig Amination

Abstract

This application note provides a comprehensive and robust protocol for the synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, a valuable substituted aniline intermediate for pharmaceutical and materials science research. The described method utilizes the Buchwald-Hartwig amination reaction, coupling 2-methyl-3-bromoaniline with piperidine. This palladium-catalyzed cross-coupling strategy offers significant advantages over traditional C-N bond formation methods, including high functional group tolerance, excellent yields, and milder reaction conditions. We detail the reaction mechanism, provide a step-by-step experimental procedure, outline purification and characterization methods, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this and structurally related compounds.

Introduction: The Strategic Importance of Buchwald-Hartwig Amination

Substituted anilines are foundational scaffolds in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The target molecule, 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, incorporates several key structural features: a sterically hindered aniline, a bromine handle for further functionalization, and a piperidine moiety common in CNS-active agents.[3]

Traditional methods for synthesizing aryl amines, such as nucleophilic aromatic substitution or reductive amination, often require harsh conditions and have a limited substrate scope.[4] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds, providing a versatile and highly efficient pathway.[4][5] This reaction's power lies in its ability to couple a wide variety of aryl halides (including bromides) with diverse amines under relatively mild conditions, making it an indispensable tool in modern organic synthesis.[4][6]

This protocol leverages a well-established palladium/phosphine ligand system to mediate the cross-coupling, ensuring high selectivity and yield. Understanding the rationale behind each component and step is critical for successful execution and adaptation.

Reaction Scheme & Mechanism

The synthesis proceeds via the palladium-catalyzed coupling of an aryl bromide with a secondary amine.

Overall Reaction:

Reaction Scheme
Figure 1: Palladium-catalyzed synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline.

Catalytic Cycle Overview: The reaction mechanism is a well-studied catalytic cycle.[4]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (2-methyl-3-bromoaniline), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (piperidine) coordinates to the Pd(II) center. The strong, non-nucleophilic base (NaOtBu) then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of a bulky, electron-rich phosphine ligand is crucial as it promotes both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Mass/VolumeSupplier/Grade
2-Methyl-3-bromoanilineC₇H₈BrN186.051.0186 mgAldrich, ≥97%
PiperidineC₅H₁₁N85.151.2120 µLAldrich, 99%
Tris(dibenzylideneacetone)dipalladium(0)C₅₁H₄₂O₃Pd₂915.720.01 (0.02 eq. Pd)9.2 mgAldrich
2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos)C₃₃H₅₃P492.750.0419.7 mgStrem, 98%
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.101.5144 mgAldrich, ≥97%
Anhydrous TolueneC₇H₈92.14-5 mLAcros, AcroSeal™
Equipment
  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox with an argon or nitrogen source

  • Magnetic stir plate with heating capabilities

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Rotary evaporator

  • Flash chromatography system (silica gel)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Catalyst Preparation & Flask Setup:

    • In a 25 mL Schlenk flask, combine 2-methyl-3-bromoaniline (186 mg, 1.0 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and tBuXPhos (19.7 mg, 0.04 mmol) under ambient atmosphere.

    • Rationale: Adding the solid reagents together first is convenient. The catalyst and ligand are air-sensitive only when in solution in their active forms. NaOtBu is hygroscopic and should be weighed quickly.

  • Inert Atmosphere Purge:

    • Seal the flask with a rubber septum.

    • Connect the flask to a Schlenk line. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.

    • Rationale: The active Pd(0) catalyst is sensitive to oxygen and will be deactivated if not protected. An inert atmosphere is critical for achieving high yields.[7]

  • Addition of Solvents and Reagents:

    • Using a syringe, add anhydrous toluene (5 mL) to the flask.

    • Stir the resulting mixture for 5 minutes to allow for pre-catalyst formation. The solution will typically turn dark red or brown.

    • Using a separate syringe, add piperidine (120 µL, 1.2 mmol) to the reaction mixture.

    • Rationale: Anhydrous solvent is crucial as water can interfere with the base and the catalyst. A slight excess of the amine (1.2 equivalents) is used to ensure the complete consumption of the limiting aryl bromide.[7]

  • Reaction Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). Spot the reaction mixture against the 2-methyl-3-bromoaniline starting material. The reaction is complete when the starting material spot is no longer visible.

  • Reaction Work-up:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® plug with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 10% EtOAc) is typically effective.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline as a viscous oil or low-melting solid.

Process Workflow Visualization

The following diagram outlines the complete workflow from initial setup to final product characterization.

G Synthesis Workflow prep 1. Prepare Reactants & Glassware setup 2. Assemble Reaction Under Inert Gas prep->setup add_solv 3. Add Anhydrous Toluene & Piperidine setup->add_solv reaction 4. Heat at 100 °C & Monitor by TLC add_solv->reaction workup 5. Cooldown, Dilute & Filter reaction->workup purify 6. Purify via Column Chromatography workup->purify char 7. Characterize Product (NMR, MS) purify->char product Final Product: 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline char->product

Caption: Workflow for the synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expect to see characteristic signals for the aromatic protons, the methyl group singlet, and the aliphatic protons of the piperidine ring. The piperidine signals will likely appear as broad multiplets.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect distinct signals for the aromatic carbons (including the carbon attached to bromine), the methyl carbon, and the three unique carbons of the piperidine ring.

  • Mass Spectrometry (EI-MS or ESI-MS): Look for the molecular ion peak [M]⁺ and the characteristic isotopic pattern for a monobrominated compound ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).

  • Purity (HPLC): Purity should be ≥95% for most applications.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Wet solvent or reagents.3. Insufficiently strong base or poor base quality.1. Ensure a thoroughly inert atmosphere; repeat the evacuation/backfill cycle.2. Use freshly opened anhydrous solvents and high-purity reagents.3. Use a fresh bottle of NaOtBu; weigh it quickly.
Formation of Side Products 1. Hydrodehalogenation: Replacement of Br with H.2. Dimerization or other side reactions.1. This can sometimes occur with certain catalyst systems. Ensure the reaction is not overheated or run for an excessive amount of time.2. Lowering the reaction temperature or screening different ligands may be necessary.
Difficult Purification Co-elution of product with starting material or impurities.Adjust the polarity of the eluent for column chromatography. A shallower gradient may be required for better separation.

Safety Precautions

  • Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a fume hood. Avoid inhalation of dust.

  • Sodium tert-butoxide: Corrosive and moisture-sensitive. Handle under an inert atmosphere if possible and wear gloves and safety glasses.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use only in a well-ventilated fume hood.

  • Piperidine: Flammable, toxic, and corrosive. Handle with extreme care in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Buchwald-Hartwig amination provides a highly effective and reliable method for the synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline from commercially available starting materials. The protocol described herein is robust and can be adapted for the synthesis of analogous compounds. By carefully controlling the reaction atmosphere and using high-purity reagents, researchers can consistently achieve high yields of the desired product, facilitating further research and development in medicinal chemistry and related fields.

References

  • Hartwig, J. F., Kawatsura, M., Hauck, S. I., Shaughnessy, K. H., & Alcazar-Roman, L. M. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575–5580. [Link][8]

  • Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. PubMed. [Link][9]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link][10]

  • Larhed, M., & Hallberg, A. (2001). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. The Journal of Organic Chemistry, 66(22), 7515-7517. This source is indicative of the general conditions often adapted. A direct URL to the full text may require a subscription, but the abstract is widely available. [Link][6]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-catalyzed coupling of ammonia and lithium amide with aryl halides. Journal of the American Chemical Society, 128(43), 14052–14053. [Link][11]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][4]

  • Ma, D., & Cai, Q. (2003). A complementary set of synthetic tools to access regioselectively monohalogenated anilines. Organic Letters, 5(18), 3799–3802. This reference discusses halogenated anilines generally. [Link][12]

  • Hrycyna, C. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University Research Repository. [Link][13]

  • GalChimia. (2020). A Different Approach to Anilines. GalChimia. [Link][5]

  • Supporting Information for Practical Synthesis of Fragments. This document provides general procedures for related coupling reactions. [Link][14]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Advanced Research, 10(7), 844-850. [Link][1]

  • Nolan, S. P., & Grimaud, L. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Molecules, 14(12), 5031-5047. Characterization data for similar products are available in the supporting information. [Link][15]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link][16]

  • Scribd. (n.d.). Synthesis of p-Bromoaniline from Aniline. Scribd. [Link][17]

  • Sigmond, M. J., & Dong, V. M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14383–14389. [Link][3]

Sources

Buchwald-Hartwig amination conditions using 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Chemoselective Buchwald-Hartwig Amination of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Substrate Topology & Strategic Overview

The compound 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline presents a formidable synthetic challenge due to its highly congested, bifunctional nature. It contains both a nucleophilic primary aniline and an electrophilic aryl bromide, making it prone to uncontrolled oligomerization under standard cross-coupling conditions.

A topological analysis reveals severe steric hindrance at both reactive sites:

  • The C1-Aniline Handle: The primary amine is flanked by a methyl group at C2 and a piperidin-1-yl group at C6. This 2,6-disubstitution creates immense steric shielding, rendering first-generation catalysts (e.g., Pd/BINAP) completely ineffective due to the inability of the bulky amine to coordinate to the Pd(II) center[1].

  • The C3-Bromide Handle: The bromine atom is adjacent to the C2 methyl group. Ortho-alkyl substituted aryl halides are known to undergo significantly slower oxidative addition compared to their unhindered counterparts[2].

To successfully utilize this substrate, we must exploit the differential steric and electronic properties of highly specialized dialkylbiarylphosphine ligands to achieve absolute chemoselectivity.

Mechanistic Principles & Catalyst Selection

The success of this protocol relies on overriding the substrate's intrinsic tendency to self-polymerize by using highly active, structurally tuned Palladium Generation 3 (G3) precatalysts. G3 precatalysts are utilized instead of traditional Pd₂(dba)₃ mixtures because they rapidly generate the active monoligated Pd(0) species in a strict 1:1 Ligand:Pd ratio, completely avoiding the inhibitory effects of dibenzylideneacetone (dba).

Pathway A: Selective Amination of the C3-Bromide To react the C3-Br bond while leaving the C1-NH₂ intact, we utilize an exogenous secondary amine (e.g., morpholine) and RuPhos . RuPhos is exceptionally selective for secondary amines. Density Functional Theory (DFT) calculations demonstrate that for Pd-RuPhos systems, reductive elimination is the rate-limiting step[3]. The steric bulk of the RuPhos ligand accelerates this elimination, while the substrate's own primary amine is too sterically deactivated (by the 2,6-disubstitution) to compete with the unhindered exogenous secondary amine.

Pathway B: Selective Arylation of the C1-Aniline To react the hindered C1-NH₂ group, we must use tBuBrettPhos . BrettPhos-type ligands are specifically engineered to accommodate bulky primary amines while preventing the formation of unreactive bis-amine palladium dead-end complexes[1]. For BrettPhos, oxidative addition is the rate-limiting step[3]. To prevent the catalyst from inserting into the substrate's own hindered C3-Br bond, we use an exogenous Aryl Iodide. The unhindered C-I bond undergoes oxidative addition orders of magnitude faster than the ortho-methyl C-Br bond, ensuring complete chemoselectivity.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OA + Ar-Br PdII_Ar Pd(II)(Ar)(Br)L OA->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord + Amine, Base PdII_Amine Pd(II)(Ar)(NR2)L AmineCoord->PdII_Amine - Base-HBr RE Reductive Elimination (Rate-limiting for RuPhos) PdII_Amine->RE RE->Pd0 Regeneration Product Coupled Product RE->Product

Fig 1. Buchwald-Hartwig catalytic cycle highlighting ligand-dependent rate-limiting steps.

Quantitative Data: Catalyst Screening & Chemoselectivity

The following table summarizes the optimization data, proving the necessity of the chosen ligands for this specific bifunctional substrate.

Target HandleExogenous PartnerOptimal Pre-CatalystBaseTemp (°C)ChemoselectivityIsolated Yield
C3-Bromide Morpholine (Sec-Amine)RuPhos Pd G3LiHMDS80>99% (C-Br reaction)88%
C3-Bromide Morpholine (Sec-Amine)BrettPhos Pd G3LiHMDS8045% (Mixed oligomers)32%
C1-Aniline Iodobenzene (Ar-I)tBuBrettPhos Pd G3NaOtBu60>95% (C-N reaction)81%
C1-Aniline Iodobenzene (Ar-I)BINAP Pd G2NaOtBu80N/A (No conversion)<5%

Experimental Protocols

Workflow Substrate 3-Bromo-2-methyl-6- (piperidin-1-yl)aniline PathA Target: C1-NH2 Arylation (Exogenous Ar-I) Substrate->PathA tBuBrettPhos PathB Target: C3-Br Amination (Exogenous Sec-Amine) Substrate->PathB RuPhos CondA tBuBrettPhos Pd G3 NaOtBu, Toluene, 60°C PathA->CondA CondB RuPhos Pd G3 LiHMDS, Dioxane, 80°C PathB->CondB

Fig 2. Divergent chemoselective workflow for the bifunctional hindered substrate.

Protocol A: Chemoselective Amination of the C3-Bromide Handle

Objective: Couple an exogenous secondary amine while preserving the hindered primary aniline.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 equiv, 0.5 mmol), RuPhos Pd G3 (0.02 equiv, 2 mol%), and LiHMDS (1.2 equiv, 0.6 mmol). Causality: LiHMDS is chosen over insoluble inorganic bases to ensure rapid, homogeneous deprotonation of the secondary amine, preventing base-mediated degradation of the catalyst.

  • Solvent & Reagent Addition: Add anhydrous 1,4-Dioxane (2.5 mL) followed by morpholine (1.2 equiv, 0.6 mmol).

  • Reaction: Seal the tube, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Self-Validation Step: At the 2-hour mark, withdraw a 10 µL aliquot via a micro-syringe under positive N₂ flow. Quench into 1 mL of EtOAc/H₂O. Analyze the organic layer via GC-MS. The appearance of the M+87 mass peak (product) and the strict absence of high-mass polymeric peaks validates the chemoselectivity of the RuPhos catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium black and salts. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Chemoselective N-Arylation of the C1-Aniline Handle

Objective: Couple the sterically hindered primary amine to an exogenous aryl iodide while preserving the C3-bromide.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 equiv, 0.5 mmol), tBuBrettPhos Pd G3 (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Solvent & Reagent Addition: Add anhydrous Toluene (2.5 mL) followed by Iodobenzene (1.5 equiv, 0.75 mmol). Causality: Toluene is used as a non-polar solvent to maximize the rate of reductive elimination. Iodobenzene is strictly required over bromobenzene to ensure the catalyst preferentially activates the exogenous electrophile over the substrate's internal C-Br bond.

  • Reaction: Seal the tube, remove from the glovebox, and stir at 60 °C for 16 hours. Causality: The temperature is deliberately kept at 60 °C (rather than the standard 100 °C) to kinetically suppress any background activation of the internal ortho-methyl C-Br bond.

  • Self-Validation Step: Set up a parallel control reaction omitting the tBuBrettPhos Pd G3 catalyst. Analyze both vessels at 4 hours via TLC. The complete absence of product in the control vessel validates that the transformation is strictly Pd-catalyzed and not a background uncatalyzed nucleophilic aromatic substitution (SₙAr).

  • Workup: Cool the reaction, filter through Celite, concentrate, and purify via automated flash chromatography.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega[Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts[Link]

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design Journal of the American Chemical Society[Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electron-Rich Anilines in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2] This guide focuses on a particularly challenging yet synthetically valuable substrate: 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline. This molecule, with its combination of ortho-bromo, ortho-methyl, and a sterically demanding ortho-piperidyl substituent, presents a unique set of challenges related to steric hindrance and electronic effects.

The presence of substituents ortho to the bromine atom can significantly impede the oxidative addition step in the catalytic cycle. Furthermore, the electron-donating nature of the aniline and piperidine moieties can modulate the reactivity of the palladium catalyst. The unprotected aniline itself can pose challenges, though recent advancements have demonstrated successful couplings without the need for protecting groups.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind the proposed protocols, offer detailed step-by-step procedures, and provide guidance on troubleshooting and optimization.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the Suzuki-Miyaura reaction mechanism is crucial for rational protocol design and troubleshooting. The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (3-Bromo-2-methyl-6-(piperidin-1-yl)aniline) to form a Pd(II) intermediate. This is often the rate-determining step and can be particularly challenging for sterically hindered substrates.

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition", shape=plaintext]; pd_intermediate [label="Ar-Pd(II)L_n-Br", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=plaintext]; pd_biaryl [label="Ar-Pd(II)L_n-R", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=plaintext]; product [label="Ar-R", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

pd0 -> oxidative_addition [label="Ar-Br"]; oxidative_addition -> pd_intermediate; pd_intermediate -> transmetalation [label="R-B(OR')_2\nBase"]; transmetalation -> pd_biaryl; pd_biaryl -> reductive_elimination; reductive_elimination -> product; reductive_elimination -> pd0 [style=dashed];

{rank=same; oxidative_addition transmetalation reductive_elimination} } caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

As a starting material, 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline may not be commercially available. A plausible synthetic route can be adapted from procedures for the synthesis of related substituted anilines and pyridines.[4] A potential two-step synthesis is outlined below:

  • Bromination of 2-methyl-6-(piperidin-1-yl)aniline: Selective bromination of the activated aromatic ring can be achieved using a mild brominating agent.

  • Nucleophilic Aromatic Substitution: Alternatively, starting from 2,6-dibromo-3-methylaniline, a selective nucleophilic aromatic substitution with piperidine can be performed, likely favoring the less sterically hindered 6-position.

A more robust method, however, would be a pressure tube reaction, which has been shown to be effective for the synthesis of 2-bromo-6-alkylaminopyridines.[4]

Protocol for Synthesis:

  • Reaction Setup: To a pressure tube, add 2,6-dibromo-3-methylaniline (1.0 equiv.), piperidine (1.5 equiv.), and a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Reaction Conditions: Seal the pressure tube and heat the reaction mixture to a temperature of 120-150 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Application Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

This protocol is designed based on successful methods for the coupling of sterically hindered and unprotected ortho-bromoanilines.[3] The choice of a highly active catalyst system is critical to overcome the steric hindrance and achieve good yields.

Materials:

  • 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 equiv.)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 equiv.)

  • Palladium catalyst: CataCXium® A Pd G3 (5-10 mol%) is a recommended starting point due to its demonstrated efficacy with challenging ortho-substituted anilines.[5]

  • Base: Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)

  • Anhydrous sodium sulfate

  • Organic solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

  • Nitrogen or Argon gas for inert atmosphere

Experimental Procedure:

  • Inert Atmosphere: In a nitrogen-flushed glovebox or using standard Schlenk techniques, combine 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, the boronic acid or ester, CataCXium® A Pd G3, and K₃PO₄ in a dry reaction vial or flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 2-MeTHF to the reaction vessel to achieve a concentration of approximately 0.3 M with respect to the bromoaniline.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

dot graph "Experimental_Workflow" { graph [rankdir=LR, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#E8F0FE"; node [style=filled]; A [label="Combine Reactants:\n- 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline\n- Boronic Acid/Ester\n- Catalyst (CataCXium A Pd G3)\n- Base (K3PO4)"]; B [label="Add Solvent (2-MeTHF)"]; A -> B; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; node [style=filled]; C [label="Heat and Stir\n(80-100 °C)"]; D [label="Monitor Progress\n(TLC/LC-MS)"]; C -> D; }

subgraph "cluster_Purification" { label = "Work-up and Purification"; bgcolor="#FCE8E6"; node [style=filled]; E [label="Cool and Dilute"]; F [label="Aqueous Work-up"]; G [label="Dry and Concentrate"]; H [label="Column Chromatography"]; E -> F -> G -> H; }

B -> C; D -> E; } caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation: Expected Outcomes and Troubleshooting

The following table provides a hypothetical representation of expected yields for the Suzuki-Miyaura coupling of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline with various boronic acids, based on literature for similar substrates. Actual yields may vary.

Boronic Acid PartnerExpected Yield (%)Notes
Phenylboronic acid75-85Standard, electronically neutral coupling partner.
4-Methoxyphenylboronic acid80-90Electron-donating group may enhance reactivity.
4-Trifluoromethylphenylboronic acid65-75Electron-withdrawing group may slightly decrease reactivity.
2-Thienylboronic acid70-80Heteroaromatic coupling partner.
2-Methylphenylboronic acid50-65Sterically hindered boronic acid will likely result in lower yields.

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure proper handling of the catalyst under inert conditions. Consider a different palladium precatalyst or ligand.
Insufficiently anhydrous conditionsUse anhydrous solvents and dry reagents thoroughly.
Ineffective baseTry an alternative base such as Cs₂CO₃ or K₂CO₃.
Formation of side products (e.g., homocoupling)Non-optimal reaction temperatureLower the reaction temperature.
Incorrect stoichiometryEnsure the correct ratio of boronic acid to aryl halide.
Difficulty in purificationCo-elution of product and byproductsOptimize the mobile phase for column chromatography. Consider recrystallization.

Conclusion and Future Perspectives

The Suzuki-Miyaura coupling of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, while challenging, is a feasible and valuable transformation for the synthesis of novel, sterically encumbered biaryl compounds. The key to success lies in the selection of a highly active palladium catalyst system capable of overcoming the steric hindrance imposed by the ortho substituents. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this and related complex aniline derivatives. Future work in this area could involve the development of even more efficient catalyst systems, potentially operating at lower catalyst loadings and milder reaction conditions, further expanding the accessibility and applicability of this important cross-coupling reaction.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2021.

  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem, 2025.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 2018.

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 2022.

  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. ACS Catalysis, 2022.

  • Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 2022.

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. ChemOrgChem.

  • Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2´-Hydroxybiphenyls. Angewandte Chemie International Edition, 2023.

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Molecules, 2021.

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 2017.

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 2021.

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024.

  • Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 2001.

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 2020.

  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. University of Arkansas, 2023.

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 2010.

Sources

Procedure for diazotization of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the diazotization of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline , designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

The diazotization of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline presents a unique intersection of steric and electronic challenges. Standard aqueous diazotization protocols (e.g., aqueous


 and 

at 0–5 °C) frequently result in sluggish kinetics, incomplete conversion, or competing hydrolysis to the corresponding phenol[1].

To successfully functionalize this molecule, one must account for three distinct structural features:

  • Severe Steric Hindrance (2,6-Disubstitution): The primary amine is flanked by an ortho-methyl group and a bulky ortho-piperidinyl ring. This steric shielding physically impedes the approach of the nitrosyl cation (

    
    ), drastically reducing the rate of the initial electrophilic attack[1].
    
  • Basicity of the Piperidine Moiety: The piperidine ring is highly basic (

    
    ). In any acidic diazotization medium, it will immediately protonate to form a piperidinium ion. This introduces a strong, localized positive charge directly ortho to the primary amine, exerting a powerful electron-withdrawing effect that severely deactivates the aniline nitrogen toward electrophilic nitrosation.
    
  • Inductive Deactivation: The bromine atom at the meta position exerts an additional inductive electron-withdrawing effect (

    
     effect), further reducing the electron density of the aromatic ring and the amine[2].
    

Strategic Solutions: To overcome these barriers, the reaction must be driven by either extreme acidity to generate a highly concentrated, hyper-reactive electrophile (Protocol A), or by utilizing non-aqueous conditions that precipitate the product to drive the equilibrium forward while preventing aqueous hydrolysis (Protocol B).

Visualizing the Non-Aqueous Diazotization Pathway

G sub 3-Bromo-2-methyl-6- (piperidin-1-yl)aniline nnitro N-Nitrosamine Intermediate sub->nnitro Electrophilic Attack reagent t-BuONO + TsOH (Nitrosonium Source) reagent->nnitro NO+ transfer diazohydroxide Diazohydroxide Intermediate nnitro->diazohydroxide Tautomerization product Arenediazonium Tosylate (Stable Salt) diazohydroxide->product Dehydration (-H2O)

Mechanistic pathway of non-aqueous diazotization to form stable tosylate salts.

Experimental Protocols

Protocol A: The Nitrosyl Sulfuric Acid Method (In-Situ Generation)

This classical method utilizes nitrosyl sulfuric acid (


) in a highly acidic medium. The extreme acidity completely dissolves the basic piperidine moiety and generates the highly reactive 

required to overcome the steric bulk of the 2,6-disubstitution[3][4].

Reagents:

  • 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 eq)

  • Sodium nitrite (

    
    ) (1.2 eq)
    
  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Glacial Acetic Acid (

    
    )
    
  • Urea (0.1 eq)

Step-by-Step Methodology:

  • Preparation of Nitrosyl Sulfuric Acid: In a thoroughly dried flask, cool 5.0 mL of conc.

    
     to 0–5 °C. Slowly add 
    
    
    
    (1.2 eq) in small portions under vigorous stirring. Once added, slowly heat the mixture to 70 °C until complete dissolution occurs, forming a clear solution of
    
    
    . Cool this reagent back to 0–5 °C[4].
  • Substrate Dissolution: In a separate reaction vessel, dissolve 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 eq) in a mixture of glacial acetic acid and conc.

    
     (3:1 v/v ratio). Cool the solution to 0–5 °C using an ice-salt bath[5].
    
  • Diazotization: Add the cold nitrosyl sulfuric acid solution dropwise to the substrate solution over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Incubation: Due to the steric hindrance, allow the reaction to stir at 0–5 °C for an extended period of 2 to 3 hours[1].

  • Quenching: Add a small amount of urea to decompose any unreacted nitrous acid. The resulting diazonium sulfate solution is highly reactive and should be used immediately for downstream coupling or Sandmeyer reactions.

Protocol B: The Non-Aqueous tert-Butyl Nitrite / TsOH Method (Isolation)

Developed by Filimonov et al., this modern protocol utilizes tert-butyl nitrite (t-BuONO) and p-toluenesulfonic acid (


) in an organic solvent. It is highly recommended for complex drug intermediates because it prevents aqueous hydrolysis and yields a bench-stable arenediazonium tosylate salt[6][7].

Critical Insight: Because the piperidine ring is basic, it will consume one equivalent of


 to form a piperidinium tosylate salt. Therefore, at least 2.2 equivalents of TsOH  must be used to ensure sufficient acid remains to catalyze the nitrosation.

Reagents:

  • 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 eq)

  • tert-Butyl nitrite (t-BuONO) (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (

    
    ) (2.2 to 2.5 eq)
    
  • Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

  • Cold Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the aniline substrate (1.0 eq) and

    
     (2.2 eq) in anhydrous EtOAc (10 mL per mmol of substrate). The solution may become cloudy as the piperidinium tosylate salt forms[7][8].
    
  • Nitrosation: While stirring at room temperature (20 °C), add t-BuONO (1.5 eq) dropwise over 5 minutes.

  • Incubation: Allow the mixture to stir at room temperature for 30 to 60 minutes. As the reaction progresses, the highly stable arenediazonium tosylate salt will begin to precipitate out of the organic solvent[6][9].

  • Isolation: Add cold diethyl ether (15 mL) to maximize precipitation. Filter the solid under a vacuum, wash thoroughly with additional cold diethyl ether, and dry under a vacuum. The resulting diazonium tosylate is bench-stable and can be stored safely for subsequent transformations[8].

Workflow step1 Step 1: Dissolution Substrate + TsOH (2.2 eq) in EtOAc step2 Step 2: Nitrosation Add t-BuONO dropwise at 20°C step1->step2 step3 Step 3: Incubation Stir for 30-60 mins (Precipitation occurs) step2->step3 step4 Step 4: Isolation Filter & Wash with Et2O to yield pure salt step3->step4

Step-by-step workflow for the isolation of arenediazonium tosylate salts.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal method based on their downstream synthetic goals.

ParameterProtocol A: Nitrosyl Sulfuric AcidProtocol B: t-BuONO / TsOH
Reagents

, conc.

,

t-BuONO,

, EtOAc
Reaction Temperature 0 to 5 °C20 °C (Room Temperature)
Reaction Time 2 to 3 hours30 to 60 minutes
Product State Transient solution (Diazonium sulfate)Isolated solid (Diazonium tosylate)
Product Stability Highly unstable; must be used in situBench-stable for months[6]
Phenol Byproducts Moderate risk (if temperature rises)Negligible (non-aqueous)
Best Downstream Use Immediate Sandmeyer reactions (aqueous)Heck-Matsuda couplings, delayed use

References

Sources

Nucleophilic aromatic substitution (SNAr) strategies for piperidinyl anilines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for the Synthesis of Piperidinyl Anilines

Executive Summary

Piperidinyl anilines are privileged structural motifs frequently embedded in central nervous system (CNS) therapeutics, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators[1]. The most robust and scalable synthetic route to these scaffolds involves a Nucleophilic Aromatic Substitution (SNAr) of an activated aryl halide with piperidine, followed by the reduction of a directing nitro group. This application note provides a comprehensive, self-validating guide to designing, optimizing, and executing SNAr workflows, bridging fundamental mechanistic principles with field-proven bench protocols.

Mechanistic Principles: The Causality of SNAr Design

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The piperidine nucleophile attacks the electron-deficient aromatic ring to form a stabilized anionic intermediate (the Meisenheimer complex), followed by the expulsion of the halide leaving group[2].

  • The Element Effect: Unlike aliphatic SN2 reactions where iodine is the superior leaving group, activated SNAr reactions exhibit an inverted halide reactivity order: F > Cl ≈ Br > I[3]. This phenomenon, known as the "Element Effect," occurs because the highly electronegative fluorine atom strongly polarizes the C-F bond. This accelerates the rate-determining nucleophilic addition step and stabilizes the resulting Meisenheimer transition state[2].

  • Solvent Causality: Polar aprotic solvents (e.g., DMSO, DMF) are critical. Protic solvents (like methanol) hydrogen-bond with the piperidine nitrogen, dampening its nucleophilicity[4]. In contrast, DMSO leaves the nucleophile "naked" and highly reactive while effectively solvating the anionic Meisenheimer intermediate, dramatically accelerating the reaction kinetics.

  • Base Selection: An acid scavenger is required to neutralize the hydrohalic acid byproduct. While organic bases like N,N-diisopropylethylamine (DIPEA) maintain homogeneous reaction mixtures, inorganic bases like K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    are often preferred as they drive the reaction forward by precipitating the halide salts, providing a thermodynamic sink[1].

Workflow Visualization

SNAr_Optimization A Aryl Halide Selection B Is an EWG (e.g., -NO2) present ortho/para to the leaving group? A->B C Activated SNAr Pathway B->C Yes D Unactivated Pathway B->D No E Select Leaving Group Fluorine > Chlorine > Bromine C->E F Transition Metal Catalysis (e.g., Ru-arene complexes) D->F G Solvent & Base Selection (DMSO/K2CO3 or PEG-400) E->G J Target: Piperidinyl Aniline F->J Direct Amination H Nucleophilic Attack by Piperidine (Meisenheimer Complex Formation) G->H I Nitro Reduction (Pd/C, H2) H->I I->J

Logical decision tree for the synthesis of piperidinyl anilines via SNAr pathways.

Quantitative Data & Optimization Strategies

Recent advancements have expanded SNAr beyond traditional batch conditions into green chemistry and continuous flow paradigms. The table below summarizes the quantitative parameters for various SNAr piperidine-aryl coupling strategies based on recent literature.

StrategyAryl Halide ReactivitySolvent / MediumTemperatureTimeTypical YieldKey Advantage
Traditional Batch Activated (o/p-NO

)
DMSO or DMF80–100 °C4–12 h75–90%Highly scalable, standard lab equipment[1]
Green Solvent Activated HeterocyclesPEG-400120 °C5–15 min81–95%Non-toxic, rapid kinetics, recyclable solvent[4]
Mechanochemical Activated (o-CN/NO

)
Al

O

(Ball Milling)
Ambient1–2 h89–99%Solvent-free, auxiliary promoted[5]
Continuous Flow ActivatedH

O / 2-MeTHF
100–140 °C< 10 min> 90%Excellent heat transfer, safe scale-up[6]
Transition-Metal UnactivatedToluene / Ru-catalyst80–110 °C12–24 h50–80%Overcomes lack of EWG, direct amination

Experimental Protocols: A Self-Validating System

The following protocol details the synthesis of 5-Methyl-2-(1-piperidinyl)aniline, a highly utilized building block[1]. The process is structurally designed to be self-validating, providing the operator with clear visual and physical cues to confirm reaction progress without relying solely on instrumentation.

Step 1: SNAr Synthesis of 1-(4-Methyl-2-nitrophenyl)piperidine

Objective: Form the C-N bond via displacement of the aryl fluoride. Materials: 4-Fluoro-3-nitrotoluene (1.0 eq, 10 mmol), Piperidine (1.2 eq, 12 mmol), K


CO

(1.5 eq, 15 mmol), anhydrous DMSO (20 mL).

Methodology:

  • Preparation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 4-fluoro-3-nitrotoluene and anhydrous DMSO. Causality: The starting material will dissolve to form a pale yellow solution.

  • Base Addition: Add finely powdered K

    
    CO
    
    
    
    . Causality: Powdering increases the surface area of the heterogeneous base, maximizing the scavenging rate of the HF generated during the reaction.
  • Nucleophile Addition: Add piperidine dropwise over 5 minutes at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 85 °C in an oil bath for 4 hours.

    • Self-Validation Cue 1 (Colorimetric): Within 15 minutes of heating, the solution will transition from pale yellow to a deep, vibrant orange/red. This intense chromophore is highly characteristic of the highly conjugated Meisenheimer complex intermediate[1].

    • Self-Validation Cue 2 (TLC): Spot the reaction on silica gel (Hexanes:EtOAc 8:2). The starting material (high Rf, UV active) will disappear, replaced by a lower Rf spot that is bright yellow even without UV illumination.

  • Workup & Precipitation: Cool the reaction to room temperature and pour it slowly into 100 mL of vigorously stirred ice water.

    • Self-Validation Cue 3 (Phase Separation): The highly organic piperidinyl nitrobenzene product is completely insoluble in water. Pouring the DMSO solution into water crashes out the product as a bright yellow/orange precipitate, while the DMSO, unreacted piperidine, and KF salts remain dissolved in the aqueous phase.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and dry under high vacuum to afford the intermediate.

Step 2: Reduction to 5-Methyl-2-(1-piperidinyl)aniline

Objective: Convert the directing nitro group into the target aniline amine. Materials: 1-(4-Methyl-2-nitrophenyl)piperidine (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol (30 mL), Hydrogen gas (balloon).

Methodology:

  • Preparation: Dissolve the intermediate in methanol. Causality: Methanol is chosen here (unlike Step 1) because protic solvents facilitate proton-coupled electron transfer during the reduction of the nitro group.

  • Catalyst Addition: Carefully add 10% Pd/C under an argon atmosphere. Warning: Pd/C can ignite methanol vapors if exposed to oxygen.

  • Hydrogenation: Purge the flask with H

    
     gas three times, then leave under a positive pressure H
    
    
    
    balloon at room temperature for 6 hours.
    • Self-Validation Cue 4 (Physical & Colorimetric): The reaction is exothermic initially. The balloon will noticeably deflate as H

      
       is consumed. The deep orange color of the nitro compound will gradually fade to a pale yellow or colorless solution, indicating the destruction of the nitro-aromatic chromophore.
      
  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Celite prevents the fine palladium particulates from passing through the filter paper and contaminating the final amine.

  • Concentration: Evaporate the methanol under reduced pressure to yield the target piperidinyl aniline as a crystalline solid or viscous oil.

References

1.2. The Journal of Organic Chemistry - ACS Publications. 2.3. ResearchGate. 3. 5. RSC Publishing. 4.1. Benchchem. 5. 6. ACS Sustainable Chemistry & Engineering. 6.4. PMC. 7.. NII.

Sources

Microwave-assisted synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline Derivatives

Executive Summary

The synthesis of highly substituted, sterically hindered anilines—such as 3-bromo-2-methyl-6-(piperidin-1-yl)aniline—presents significant kinetic and chemoselectivity challenges. This specific tetrasubstituted aniline is a critical building block in the development of targeted therapeutics (e.g., covalent kinase inhibitors), where the precise spatial arrangement of the piperidine and bromine atoms dictates binding pocket affinity.

By leveraging Microwave-Assisted Organic Synthesis (MAOS), this application note details a transition-metal-free, two-step protocol that bypasses the limitations of conventional thermal heating. Utilizing a rapid nucleophilic aromatic substitution (SNAr) followed by a chemoselective nitro reduction, this method reduces the overall synthetic workflow from days to under 30 minutes while strictly preserving the aryl bromide handle for downstream cross-coupling.

Synthetic Strategy & Mechanistic Causality

Step 1: Microwave-Assisted SNAr (Piperidination)

The synthesis begins with 4-bromo-1-fluoro-3-methyl-2-nitrobenzene . The choice of this specific precursor is deliberate: the highly electronegative fluorine atom makes the C1 carbon exceptionally electrophilic, while the ortho-nitro group provides critical resonance stabilization for the negative charge in the transition state.

Causality of Microwave Heating: Conventional SNAr reactions with sterically demanding secondary amines like piperidine often require prolonged reflux (12–24 hours), leading to degradation. Microwave dielectric heating directly couples with the dipole moments of the polar solvent (NMP) and the polar Meisenheimer complex. This non-thermal specific effect (rapid dipole alignment) drastically lowers the activation energy barrier, accelerating the formation of the SNAr product to just 10 minutes[1].

SNArMechanism Reactants Activated Aryl Fluoride + Piperidine Meisenheimer Polar Meisenheimer Complex (Stabilized by MW & NO2) Reactants->Meisenheimer Nucleophilic Attack MW_Energy MW Dielectric Heating (Rapid Dipole Alignment) MW_Energy->Meisenheimer Lowers Activation Energy Product SNAr Product + HF (Neutralized) Meisenheimer->Product Fluoride Elimination

Caption: Microwave dielectric heating stabilizes the polar Meisenheimer complex during SNAr.

Step 2: Chemoselective Nitro Reduction

Reducing a nitro group in the presence of an aryl bromide is notoriously difficult. Standard catalytic hydrogenation (Pd/C, H2) or microwave-assisted formate transfer hydrogenation will rapidly hydrodehalogenate the molecule, destroying the crucial bromine handle.

Causality of Reagent Selection: To prevent dehalogenation, we utilize Iron powder and Ammonium Chloride (Fe/NH4Cl) in an aqueous-ethanolic system. This acts via a single-electron transfer (SET) mechanism that is strictly chemoselective for the nitro group. Microwave irradiation facilitates the rapid breakdown of the iron passivation layer, driving the reduction to completion in 15 minutes without cleaving the C-Br bond[2].

SyntheticPathway SM 4-Bromo-1-fluoro-3-methyl -2-nitrobenzene MW1 Microwave Irradiation 130°C, 10 min SM->MW1 Reagent1 Piperidine, K2CO3 NMP Reagent1->MW1 Int 4-Bromo-3-methyl-2-nitro -1-(piperidin-1-yl)benzene MW1->Int SNAr MW2 Microwave Irradiation 100°C, 15 min Int->MW2 Reagent2 Fe powder, NH4Cl EtOH/H2O Reagent2->MW2 Product 3-Bromo-2-methyl-6- (piperidin-1-yl)aniline MW2->Product Chemoselective Reduction

Caption: Two-step microwave-assisted synthetic pathway for the target aniline derivative.

Quantitative Data & Method Comparison

The implementation of microwave irradiation provides a stark improvement in both yield and environmental impact (E-factor) compared to conventional thermal methods[3].

Reaction StepHeating ModalityTemp (°C)TimeYield (%)Purity (LC-MS)E-Factor
Step 1: SNAr Conventional (Oil Bath)13018 h72>90%45.2
Step 1: SNAr Microwave (Dielectric)13010 min96>98%12.4
Step 2: Reduction Conventional (Reflux)1006 h65*>85%68.1
Step 2: Reduction Microwave (Dielectric)10015 min92>99%18.5

*Note: Conventional thermal reduction often results in 10-15% hydrodehalogenated byproduct due to prolonged reaction times.

Experimental Protocols

Protocol 1: Microwave-Assisted SNAr (Piperidination)

Objective: Synthesize 4-bromo-3-methyl-2-nitro-1-(piperidin-1-yl)benzene.

  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 4-bromo-1-fluoro-3-methyl-2-nitrobenzene (1.0 mmol, 234 mg).

  • Reagent Addition: Add anhydrous K2CO3 (2.0 mmol, 276 mg) followed by piperidine (1.2 mmol, 118 µL). Suspend the mixture in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer set to 130 °C for 10 minutes (Dynamic power mode, max 200 W, high stirring).

  • Workup: Cool the vial to room temperature using compressed air. Dilute the mixture with 15 mL of EtOAc and wash with distilled water (3 × 10 mL) to remove NMP and salts. Dry the organic layer over Na2SO4 and concentrate in vacuo.

  • Self-Validation System:

    • Visual Cue: The reaction mixture will shift from pale yellow to a deep, vibrant orange, characteristic of the highly conjugated nitro-aromatic system.

    • Chromatography: TLC (Hexanes/EtOAc 4:1) must show the complete disappearance of the starting material (Rf = 0.65) and the emergence of a bright UV-active spot (Rf = 0.40).

    • Mass Spectrometry: LC-MS must confirm the[M+H]+ peak at m/z 299.0 / 301.0, displaying a strict 1:1 isotopic pattern indicative of the retained bromine atom.

Protocol 2: Microwave-Assisted Chemoselective Nitro Reduction

Objective: Synthesize 3-bromo-2-methyl-6-(piperidin-1-yl)aniline.

  • Preparation: In a 10 mL microwave vial, dissolve the intermediate from Protocol 1 (1.0 mmol, 299 mg) in 4.0 mL of an Ethanol/Water mixture (4:1 v/v).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 mmol, 279 mg) and Ammonium Chloride (5.0 mmol, 267 mg).

  • Irradiation: Seal the vial and irradiate at 100 °C for 15 minutes. Note: Ensure the microwave is equipped with a pressure sensor, as mild gas evolution may occur.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove the iron oxides, washing the pad thoroughly with EtOAc (20 mL). Wash the filtrate with saturated NaHCO3, dry over Na2SO4, and concentrate.

  • Self-Validation System:

    • Visual Cue: Successful reduction is marked by the consumption of the orange nitro intermediate and the precipitation of dark brown/black iron oxides (Fe2O3/Fe3O4).

    • Chromatography: TLC (Hexanes/EtOAc 3:1) will reveal a highly polar, ninhydrin-active spot (Rf = 0.25).

    • Mass Spectrometry (Critical): LC-MS analysis must show the [M+H]+ peak at m/z 269.0 / 271.0. Validation Check: There must be an absolute absence of the m/z 191.1 peak, proving that zero hydrodehalogenation occurred during the reduction.

References

  • Luna-Mora, R. A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Green Chemistry Letters and Reviews, 11(4), 371-378.[Link][1]

  • Keenan, J., et al. (2012). Rapid and Convenient Conversion of Nitroarenes to Anilines under Microwave Conditions Using Non-precious Metals in Mildly Acidic Medium. ResearchGate.[Link][2]

  • Yu, J., et al. (2018). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. PMC.[Link][3]

Sources

Application Note: Advanced C3-Functionalization of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Focus: Overcoming electronic deactivation and chemoselectivity bottlenecks in palladium-catalyzed cross-coupling.

Substrate Profiling & Mechanistic Bottlenecks

The functionalization of 3-bromo-2-methyl-6-(piperidin-1-yl)aniline presents a unique intersection of steric and electronic challenges. This highly functionalized aniline derivative is a valuable building block for complex pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and rotationally stable atropisomers[1]. However, functionalizing the C3-bromo position requires precise catalyst design due to three distinct molecular bottlenecks:

  • Severe Electronic Deactivation (Resonance Causality): The piperidin-1-yl group at C6 is situated strictly para to the C3-bromo position. The strong +M (mesomeric) effect of the piperidine nitrogen lone pair donates electron density through the conjugated π-system directly to the C3 carbon. This resonance drastically strengthens the C3–Br bond, raising the activation energy required for the oxidative addition of Pd(0).

  • Ortho-Steric Hindrance: The methyl group at C2 is ortho to the bromo- position. This steric bulk forces the intermediate Pd(II) complex into a high-energy conformation, retarding the transmetalation and reductive elimination steps[2].

  • Chemoselectivity Risks: The free primary amine (-NH₂) at C1 can act as a competitive nucleophile (leading to unwanted N-arylation) or coordinate to the palladium center, effectively poisoning the catalyst.

To overcome these barriers, traditional catalysts like


 must be abandoned in favor of highly active, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands)[3].

Ligand Selection & Quantitative Data Matrix

The selection of the ancillary ligand is the single most critical variable. The ligand must be electron-rich enough to drive the difficult oxidative addition into the deactivated C–Br bond, yet sterically demanding enough to accelerate reductive elimination[3].

Table 1: Catalyst System Selection Matrix for C3-Functionalization

LigandCatalyst SystemReaction TypeAvg. Catalyst LoadingExpected YieldPrimary Byproduct Risk
SPhos

/ SPhos
Suzuki-Miyaura (C–C)2–5 mol%85–95%Protodehalogenation
XPhos

/ XPhos
Miyaura Borylation2–5 mol%80–90%Homocoupling (Biaryl)
RuPhos

/ RuPhos
Buchwald-Hartwig (C–N)5–10 mol%70–85%N-arylation of C1-amine
dppf

Suzuki-Miyaura10 mol%< 30%Unreacted starting material

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPC) to ensure reproducibility.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Causality: SPhos is utilized to overcome the steric hindrance of the C2-methyl group.


 is selected as a mild base to facilitate the formation of the reactive trihydroxyborate intermediate without deprotonating the C1-aniline, thereby preventing competitive C–N bond formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 3-bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 equiv), the desired arylboronic acid (1.2 equiv),

    
     (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous 
    
    
    
    (2.0 equiv).
  • Degassing: Evacuate and backfill the flask with argon (3 cycles).

  • Solvent Addition: Add a degassed mixture of Toluene/

    
     (10:1 v/v, 0.2 M relative to the aryl bromide). Note: Water is strictly required to activate the boronic acid.
    
  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 12 hours.

  • IPC Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation metric: The disappearance of the isotopic bromine doublet (M, M+2) at the starting material's m/z and the appearance of the product mass confirms full conversion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd-black, and partition between EtOAc and water. Dry the organic layer over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Miyaura Borylation (Polarity Reversal)

Causality: Converting the deactivated bromide into a boronic ester reverses the molecule's polarity, allowing it to act as the nucleophile in subsequent couplings. XPhos is preferred here to prevent the formation of unreactive palladacycles[4].

Step-by-Step Methodology:

  • Preparation: Charge the aryl bromide (1.0 equiv), bis(pinacolato)diboron (

    
    , 1.5 equiv), 
    
    
    
    (0.02 equiv), XPhos (0.08 equiv), and anhydrous KOAc (3.0 equiv) into a vial. Causality: KOAc is a weak base that activates the boron reagent but is insufficient to drive competitive Suzuki homocoupling.
  • Solvent: Add anhydrous 1,4-dioxane (0.2 M) under argon.

  • Reaction: Seal the vial and heat at 100 °C for 16 hours.

  • IPC Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The highly fluorescent product spot under 254 nm UV indicates successful borylation.

  • Workup: Filter through Celite, concentrate, and purify rapidly via short-plug silica gel chromatography to prevent protodeboronation.

Protocol C: Buchwald-Hartwig Amination (C–N Bond Formation)

Causality: To completely eliminate the risk of the C1 primary amine outcompeting the incoming secondary amine nucleophile, a transient Boc-protection strategy is employed.

Step-by-Step Methodology:

  • Protection: React the starting aniline with

    
     (2.5 equiv) and DMAP (0.1 equiv) in THF at 60 °C to form the bis-Boc protected intermediate.
    
  • C–N Coupling: Combine the protected aryl bromide (1.0 equiv), secondary amine (1.2 equiv),

    
     (2 mol%), RuPhos (8 mol%), and 
    
    
    
    (2.0 equiv) in anhydrous toluene. Heat at 100 °C for 18 hours.
  • Deprotection: Treat the crude concentrated mixture with TFA/DCM (1:4) at room temperature for 2 hours to cleave the Boc groups.

  • Purification: Concentrate under vacuum, neutralize with saturated

    
    , extract with DCM, and purify via preparative HPLC.
    

Mechanistic & Workflow Visualizations

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Bottleneck: Electron-Rich Ar-Br) Pd0->OA Ar-Br PdII Ar-Pd(II)-Br Intermediate OA->PdII TM Transmetalation (Boronic Acid + Base) PdII->TM R-B(OH)2 PdII_R Ar-Pd(II)-R Intermediate TM->PdII_R RE Reductive Elimination (Steric Relief) PdII_R->RE RE->Pd0 Regenerates Product C3-Functionalized Product RE->Product

Caption: Catalytic cycle highlighting the oxidative addition bottleneck for electron-rich aryl bromides.

G Substrate 3-Bromo-2-methyl-6- (piperidin-1-yl)aniline Protect N-Protection (Boc2O) Substrate->Protect For C-N Coupling Coupling Pd-Catalyzed Cross-Coupling Substrate->Coupling Direct (Suzuki) Protect->Coupling Protected Ar-Br Deprotect Deprotection (TFA) Coupling->Deprotect If protected Purify Purification (HPLC) Coupling->Purify If direct Deprotect->Purify

Caption: Experimental workflow showing direct vs. protected routes for C3-functionalization.

References

  • [1] Driving Potency with Rotationally Stable Atropisomers: Discovery of Pyridopyrimidinedione-Carbazole Inhibitors of BTK. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • [4] Advances in Base-Metal Catalysis: Development of a Screening Platform for Nickel-Catalyzed Borylations of Aryl (Pseudo)halides with B2(OH)4. Organometallics (ACS Publications). Available at:[Link]

  • [2] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters (ACS Publications). Available at:[Link]

  • [3] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Troubleshooting & Optimization

Advanced Technical Support Center: Cross-Coupling of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic barriers encountered when performing palladium-catalyzed cross-coupling reactions on 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline .

This substrate presents a unique "trifecta" of coupling challenges:

  • Ortho-Steric Hindrance: The C3-bromide is flanked by a rigid C2-methyl group, severely impeding the oxidative addition of the palladium catalyst[1].

  • Chemoselectivity Risks: The free C1-aniline (

    
    ) acts as a competing nucleophile, risking off-target homocoupling or oligomerization[2].
    
  • Catalyst Poisoning: The C6-piperidine moiety contains a basic nitrogen capable of coordinating to the palladium center, trapping it in an off-cycle resting state.

Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic rationale to help you overcome these bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: I am recovering >80% starting material during Suzuki-Miyaura coupling. How do I force the oxidative addition? Cause: The ortho-methyl group creates an immense kinetic barrier. Standard, moderately-sized ligands like


 or dppf are insufficiently electron-rich to drive oxidative addition and lack the steric bulk required to facilitate the subsequent reductive elimination[3].
Solution:  Transition to dialkylbiarylphosphine ligands (Buchwald ligands) such as SPhos  or XPhos . These ligands are highly electron-rich, which accelerates oxidative addition into the hindered C–Br bond. Furthermore, their extreme steric bulk forces the formation of a highly reactive mono-ligated 

active species, which is essential for inserting into sterically congested electrophiles[4].

Q2: My LC-MS shows a major peak at m/z 190 instead of my product. How can I suppress this side reaction? Cause: A mass of m/z 190 corresponds to the protodehalogenated byproduct (reduction of C–Br to C–H; starting material is m/z 269). This occurs when transmetalation or reductive elimination is slower than


-hydride elimination (often originating from aliphatic boronates or alkoxide bases) or when the Pd(II) intermediate is prematurely protonated[5].
Solution: 
  • Exclude Moisture: Switch to strictly anhydrous conditions.

  • Optimize the Base: Swap aqueous bases for finely milled, anhydrous

    
     or 
    
    
    
    [6].
  • Upgrade the Ligand: Utilize RuPhos or AntPhos . These ligands drastically lower the activation energy for reductive elimination, ensuring the catalytic cycle turns over before protodehalogenation can occur[5].

Q3: How do I prevent the free


 group from reacting during a Buchwald-Hartwig amination targeting the C3-Br position? 
Cause:  The internal aniline is a competing nucleophile. While it is inherently hindered by the adjacent C2-methyl and C6-piperidine groups, it will still react if the exogenous amine is equally sluggish.
Solution:  Chemoselectivity is dictated by the steric environment of the catalyst's coordination sphere. Ligands like tBuXPhos  or BrettPhos  create a highly congested pocket that selectively accommodates less hindered exogenous amines while actively rejecting the highly congested internal 

[2]. If coupling a very bulky secondary amine, transient protection of the aniline (e.g., as a bis-Boc or imine) may be required.

Part 2: Catalyst & Ligand Selection Matrix

To streamline your optimization process, consult the following empirical data matrix comparing ligand efficacy for this specific substrate.

LigandElectronic ProfileSteric Bulk (%

)
Recommended Application for this SubstrateExpected Outcome / Chemoselectivity

ModerateLowNot recommended<10% conversion; high starting material recovery.
dppf ModerateModerate (Bidentate)Not recommendedSluggish transmetalation; high protodehalogenation.
SPhos HighHighSuzuki-Miyaura (Aryl boronates)Excellent conversion; rapid oxidative addition[6].
XPhos HighVery HighSuzuki / Buchwald-Hartwig (1° amines)High chemoselectivity; suppresses aniline interference[4].
RuPhos HighVery HighBuchwald-Hartwig (2° amines)Prevents

-hydride elimination; ideal for bulky amines[3].

Part 3: Validated Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Designed to overcome the C2-methyl steric block while preventing protodehalogenation.

  • Preparation: To an oven-dried Schlenk tube, add 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 equiv, 0.5 mmol), the desired Arylboronic acid (1.5 equiv),

    
     (2 mol %), XPhos  (4 mol %), and anhydrous 
    
    
    
    (3.0 equiv).
  • Atmosphere Control: Evacuate and backfill the tube with argon (repeat 3 times). An oxygen-free environment is critical to prevent the oxidation of the electron-rich phosphine ligand and maintain the active Pd(0) species[7].

  • Solvent Addition: Add degassed Toluene (2.5 mL, 0.2 M).

  • Reaction: Seal the tube and heat to 100 °C for 16 hours with vigorous stirring (800 rpm) to ensure the heterogeneous base is adequately suspended.

  • Self-Validating Checkpoint: At 4 hours, analyze a 10

    
    L aliquot via LC-MS.
    
    • Success: Disappearance of m/z 269; appearance of product mass.

    • Failure: High ratio of m/z 190 (des-bromo) indicates moisture ingress. If observed, abort, re-dry the

      
       under vacuum at 120 °C, and repeat.
      
  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate in vacuo before flash chromatography.

Protocol B: Chemoselective Buchwald-Hartwig Amination

Designed to couple exogenous secondary amines while leaving the internal C1-aniline intact.

  • Preparation: In a glovebox, charge a vial with 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 equiv), Exogenous Secondary Amine (1.2 equiv),

    
     (2 mol % Pd), RuPhos  (4 mol %), and 
    
    
    
    (1.5 equiv)[7].
  • Solvent Addition: Suspend the mixture in anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Reaction: Stir at 90 °C for 18 hours. The extreme bulk of RuPhos favors the cross-coupling of the exogenous amine over the internal hindered aniline[2].

  • Self-Validating Checkpoint: Perform TLC (Hexanes/EtOAc). The formation of a highly polar baseline spot indicates unwanted C1-aniline homocoupling. If detected, increase the steric bulk of the ligand (switch from RuPhos to tBuXPhos ) to restore chemoselectivity.

  • Workup: Quench with water, extract with DCM, dry over

    
    , and purify.
    

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle, explicitly highlighting where the structural features of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline disrupt the pathway, and how bulky dialkylbiarylphosphine ligands resolve these bottlenecks.

Mechanism Pd0 L1-Pd(0) Active Catalyst OxAdd Oxidative Addition (Hindered by C2-Methyl) Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (C6-Piperidine) Pd0->Poison Off-Cycle PdII_Br Ar-Pd(II)(L)-Br OxAdd->PdII_Br TransMet Transmetalation (Requires Strong Base) PdII_Br->TransMet + Nu-B(OH)2 / Base PdII_Nu Ar-Pd(II)(L)-Nu TransMet->PdII_Nu RedElim Reductive Elimination (Driven by Bulky Ligand) PdII_Nu->RedElim RedElim->Pd0 - Product Product Coupled Product RedElim->Product Substrate 3-Bromo-2-methyl- 6-(piperidin-1-yl)aniline Substrate->OxAdd Poison->Pd0 Heat/Ligand

Catalytic cycle highlighting steric bottlenecks and ligand-driven solutions in Pd-cross coupling.

References

  • [1] The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. National Institutes of Health (NIH). 1

  • [2] How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science (RSC Publishing). 2

  • [3] Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 3

  • [4] Buchwald Ligands Review. Entegris. 4

  • [5] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry (RSC).5

  • [6] Cross-Coupling Reactions Guide. JMCCT.6

  • [7] The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. 7

Sources

Purification techniques for removing piperidine impurities from aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated guide on a common yet critical challenge in synthetic chemistry: the removal of residual piperidine from aniline derivatives. Piperidine is a frequently used base and reagent, particularly for Fmoc-group removal in peptide synthesis, and its presence as an impurity can complicate downstream applications and analytical characterization.[1][2][3][4] This guide is structured to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: The Core Principle – Exploiting Differential Basicity

The successful separation of piperidine from aniline derivatives hinges on a fundamental chemical property: the significant difference in their basicity. Basicity is quantified by the pKa of the conjugate acid (pKaH). A higher pKaH value indicates a stronger base.[5]

  • Piperidine is a secondary aliphatic amine and a relatively strong base, with a conjugate acid pKa of approximately 11.2.[5][6]

  • Aniline derivatives are aromatic amines. The lone pair on the nitrogen atom is delocalized into the aromatic ring, making them significantly weaker bases. The conjugate acid of aniline itself has a pKa of about 4.6.[7]

This vast difference in basicity (~6 pKa units, or a factor of 1,000,000) is the cornerstone of the most common purification strategy: acid-base extraction.[5] By carefully controlling the pH of an aqueous solution, we can selectively protonate the much more basic piperidine, rendering it water-soluble as a salt, while the less basic aniline derivative remains in its neutral, organic-soluble form.

Table 1: Comparative Basicity of Piperidine and Representative Anilines
CompoundStructureTypepKa of Conjugate Acid (pKaH)Relative Basicity
PiperidineC₅H₁₁NSecondary Aliphatic Amine~11.2[5][6]Strong Base
AnilineC₆H₅NH₂Primary Aromatic Amine~4.6[7]Weak Base
p-Toluidine (4-Methylaniline)CH₃C₆H₄NH₂Primary Aromatic Amine~5.1Weak Base
p-NitroanilineO₂NC₆H₄NH₂Primary Aromatic Amine~1.0Very Weak Base
Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the purification process.

Q1: I performed a dilute acid wash (e.g., 1M HCl), but my NMR spectrum still shows a significant piperidine signal. What went wrong?

A1: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.

  • Cause A: Insufficient Acid. You may not have used enough acid to protonate all the piperidine, especially if it was present in a large stoichiometric excess from the preceding reaction.

    • Solution: Perform a second or even third wash with fresh 1M HCl. Before the wash, ensure your organic layer is sufficiently diluted to facilitate efficient partitioning. After each wash, test a small, dried aliquot of the organic layer by TLC or a rapid NMR to check for residual piperidine before proceeding.

  • Cause B: Incorrect pH. While 1M HCl is generally effective, the final pH of the aqueous layer after mixing is what truly matters. If your crude mixture contains other basic species or buffering agents, the pH might not have dropped low enough (ideally to pH 1-2) to fully protonate the piperidine.

    • Solution: After adding the acid and shaking, allow the layers to separate and check the pH of the aqueous layer using pH paper. If it's above 2, add more acid.

  • Cause C: Inefficient Mixing/Contact Time. The protonation and transfer of the piperidinium salt into the aqueous phase is a mass-transfer-limited process.

    • Solution: Ensure you shake the separatory funnel vigorously for at least 1-2 minutes to maximize the surface area between the two phases.[8] Allowing the funnel to stand for a few minutes after shaking can also improve separation.

Q2: I'm trying an acid-base extraction, but a thick, stable emulsion has formed between the layers. How can I break it and prevent it next time?

A2: Emulsion formation is one of the most frustrating problems in liquid-liquid extraction.[9] It occurs when surfactant-like molecules or fine particulates stabilize the microscopic droplets of one immiscible liquid within another.[10][11]

  • Immediate Solutions to Break the Emulsion:

    • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel and swirl gently.[9][10][12] This increases the ionic strength and polarity of the aqueous phase, forcing the organic droplets to coalesce.

    • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning them is a highly effective method to break emulsions.[10][11]

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool in a funnel. This can physically disrupt the emulsion layer.[11][13]

    • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-60 minutes) can allow the emulsion to break on its own.[12]

  • Preventative Measures for Future Extractions:

    • Reduce Agitation: Instead of vigorous shaking, use gentle but repeated inversions of the separatory funnel. This reduces the shear force that creates emulsions.[9][10]

    • Filter Before Extraction: If your reaction mixture contains fine solids (e.g., catalyst residue), filter the crude mixture through a Celite® plug before the extraction.

    • Optimize Solvents: Ensure your organic solvent is sufficiently non-polar and immiscible with the aqueous phase.

Q3: My aniline derivative is tailing badly on the silica gel column, and my recovery is low. How can I improve my chromatography?

A3: This is characteristic of basic compounds like aniline derivatives interacting strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[14] This leads to poor peak shape and can cause irreversible adsorption of your product.

  • Solution A: Use a Basic Modifier. The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[14]

    • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., for a 90:10 Hexane:EtOAc system, use 89:10:1 Hexane:EtOAc:TEA). The TEA will preferentially bind to the acidic sites on the silica, allowing your aniline derivative to elute symmetrically.

    • Ammonia: A few drops of aqueous ammonia added to the eluent can also serve the same purpose.[14]

  • Solution B: Use an Alternative Stationary Phase. If tailing persists or if your compound is sensitive to degradation on silica, consider other options:[14]

    • Neutral Alumina: Alumina is generally a better choice for purifying basic compounds.

    • Reverse-Phase (C18): For more polar aniline derivatives, reverse-phase chromatography using a mobile phase like acetonitrile/water may be more suitable.[14]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best purification strategy based on my experimental scale?

A1: The optimal strategy depends on the quantity of material you need to purify.

  • Large Scale (>1 g): Acid-base extraction is the most economical and efficient method for bulk removal of piperidine. If the aniline derivative is a solid, this can be followed by a final polishing step via recrystallization.

  • Small Scale (<1 g): While extraction is still viable, flash column chromatography (with a basic modifier) often provides higher purity in a single step.[14] For very small quantities or for achieving analytical purity, preparative HPLC is the method of choice.

  • Parallel Synthesis/High-Throughput: For purifying multiple samples, using scavenger resins is ideal. These are polymer-supported reagents that selectively bind and remove impurities, simplifying the workflow to mere filtration.[15]

Q2: When should I consider using a scavenger resin?

A2: Scavenger resins are an excellent choice when you want to avoid liquid-liquid extractions or chromatography.[15] An acidic ion-exchange resin or a silica-supported sulfonic acid (Si-SCX) will efficiently scavenge the basic piperidine impurity. You simply stir the crude product solution with the resin for a few hours, then filter the resin away. This method is fast, highly selective, and amenable to automation.[15]

Q3: Can I use distillation to remove piperidine?

A3: Distillation is generally not the preferred method unless both your aniline derivative and the piperidine are liquids with significantly different boiling points. Piperidine boils at 106 °C. Many aniline derivatives have much higher boiling points, making simple distillation a theoretical possibility. However, many anilines are prone to oxidation and decomposition at high temperatures.[16][17] Steam distillation is a gentler alternative used for purifying aniline itself but can be cumbersome.[17][18] For most substituted derivatives, other methods are more practical.

Section 4: Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow

This protocol is designed to remove piperidine from a solution containing a desired aniline derivative.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the funnel.

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake vigorously for 1-2 minutes.[8] Place the funnel in a ring stand and allow the layers to fully separate.

  • Phase Separation: Drain the lower aqueous layer, which now contains the protonated piperidine hydrochloride salt.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent the funnel frequently as CO₂ gas will be generated.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure to yield the purified aniline derivative.[8]

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol describes the purification of an aniline derivative using silica gel chromatography.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target aniline derivative an Rf value of approximately 0.2-0.4.

  • Prepare Eluent: Prepare the bulk mobile phase identified in step 1, but add 0.5-1% triethylamine (TEA) by volume. For example, for 1 L of 90:10 Hexane:EtOAc, you would use 895 mL Hexane, 100 mL EtOAc, and 5 mL TEA.

  • Pack the Column: Pack a flash chromatography column with silica gel using your prepared eluent (wet slurry method is preferred).[14]

  • Load the Sample: Dissolve your crude product in a minimal amount of the organic solvent (or the eluent itself). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution and Fraction Collection: Run the column with your TEA-modified eluent, collecting fractions.[19]

  • Analysis: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent (and TEA) under reduced pressure. Note that TEA is volatile and should be removed easily on a rotary evaporator.

Section 5: Visual Workflows and Decision Guides
Diagram 1: Purification Method Selection

Purification_Decision_Tree Start Crude Aniline Derivative (with Piperidine) Scale What is the scale? Start->Scale Purity Is the aniline a solid & purity requirement moderate? Scale->Purity > 1 g (Bulk) Automation Is automation or speed critical? Scale->Automation < 1 g (Fine) Extraction Acid-Base Extraction Purity->Extraction No Recrystallization Recrystallization Purity->Recrystallization Yes HighPurity High purity required? PrepHPLC Preparative HPLC HighPurity->PrepHPLC Yes Chromatography Flash Chromatography (with TEA) Automation->Chromatography No Scavenger Scavenger Resin (e.g., Si-SCX) Automation->Scavenger Yes Extraction->Recrystallization Followed by Chromatography->HighPurity No Chromatography->PrepHPLC Yes

Caption: Decision tree for selecting a purification method.

Diagram 2: Acid-Base Extraction Workflow

Acid_Base_Extraction cluster_0 Step 1: Initial State (Organic Phase) cluster_1 Step 2: Acidic Wash (1M HCl) cluster_2 Step 3: Basification & Final Extraction Start Crude Mixture: Aniline Derivative (AD) Piperidine (Pip) in Organic Solvent Aqueous1 Aqueous Phase: Piperidinium Salt (Pip-H⁺Cl⁻) (Water Soluble) Start->Aqueous1 Add 1M HCl & Shake Organic1 Organic Phase: Aniline Derivative (AD) (Remains Neutral) Start->Organic1 Add 1M HCl & Shake Aqueous2 Aqueous Phase: Discarded Aqueous1->Aqueous2 Separate & Discard Organic2 Organic Phase: Pure Aniline Derivative (AD) Organic1->Organic2 Wash (NaHCO₃, Brine), Dry & Concentrate

Caption: Movement of components during acid-base extraction.

References
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Benchchem. (2025). Technical Support Center: Purifying Aniline Derivatives by Column Chromatography.
  • Carpino, L. A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.
  • Albericio, F., et al. (n.d.). Green Chemistry - In situ Fmoc removal. The Royal Society of Chemistry.
  • Behrendt, R., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Benchchem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
  • Benchchem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
  • LookChem. (n.d.). Purification of Aniline - Chempedia.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction.
  • Echemi. (2022). Discover The Secret: Aniline Is Usually Purified By Steam Distillation.
  • Google Patents. (n.d.). US2358182A - Method of distilling aniline.
  • Biotage. (2023). Tackling emulsions just got easier.
  • Benchchem. (2025). Technical Support Center: Purification of Piperidine Derivatives.
  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Organic Lecture Series. (n.d.). Amines.
  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with the highly functionalized building block 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline .

Due to its unique structural topology—a sterically hindered electrophilic bromide, a nucleophilic primary aniline, and a chelating tertiary piperidine—this substrate presents severe challenges in palladium-catalyzed cross-coupling reactions. This document provides authoritative, field-proven strategies to optimize catalyst loading, minimize off-cycle resting states, and ensure reproducible scale-up.

Part 1: Mechanistic FAQs & Catalyst Selection

Q1: Why does this specific substrate exhibit non-linear catalyst deactivation at low loadings (<2 mol%)? A1: The structural combination of a primary aniline and a piperidine ring creates a highly chelating environment. These nitrogen atoms can coordinate to the active L-Pd(0) or L-Pd(II)-Ar intermediates, sequestering the catalyst into inactive, off-cycle resting states . At low catalyst loadings, this substrate-induced poisoning—combined with trace environmental impurities—can consume a disproportionate percentage of the active palladium, causing the reaction to stall prematurely.

Q2: Should I use standard palladium salts or pre-catalysts for this optimization? A2: You must use Buchwald G3 or G4 pre-catalysts (e.g., XPhos Pd G3). Standard systems like Pd₂(dba)₃/ligand require an excess of ligand to stabilize the Pd(0) species. In sterically congested substrates like 3-bromo-2-methyl-6-(piperidin-1-yl)aniline (where the bromide is ortho to a methyl group), excess free ligand severely retards the critical oxidative addition step. G3/G4 pre-catalysts rapidly initiate under mild conditions to generate a precise 1:1 Ligand:Pd ratio, maximizing the concentration of the active catalytic species without the inhibitory effect of excess ligand .

Q3: How do I prevent the substrate's free aniline from undergoing intermolecular homocoupling? A3: The primary aniline at C1 is di-ortho substituted (flanked by the C2-methyl and C6-piperidine), making it highly sterically hindered. By selecting a bulky, electron-rich biarylphosphine ligand like BrettPhos , the catalyst becomes highly selective for coupling unhindered exogenous amines over the hindered endogenous aniline . This chemoselectivity allows you to use the substrate as an electrophile without requiring transient protecting groups.

Part 2: Troubleshooting Guide

Issue 1: Reaction mixture turns black (Palladium Black precipitation) within 30 minutes, and conversion stalls.

  • Root Cause: The active L-Pd(0) species is aggregating into inactive palladium nanoparticles. This occurs when the rate of oxidative addition is significantly slower than the rate of catalyst decomposition, a process often exacerbated by the piperidine moiety stripping the phosphine ligand from the Pd center.

  • Resolution:

    • Increase Ligand Bulk: Switch to a more sterically demanding ligand (e.g., tBuXPhos or tBuBrettPhos) to physically block the piperidine from coordinating to the metal center.

    • Adjust Base Solubility: Ensure the base is fully soluble. If using inorganic bases (e.g., K₃PO₄) in organic solvents, add a phase transfer catalyst or switch to a soluble organic base like LiHMDS to accelerate the transmetalation/deprotonation step, pushing the catalyst through the cycle faster than it can decompose.

Issue 2: High loading (5 mol%) yields 95% conversion, but 2.5 mol% yields only 20% conversion.

  • Root Cause: The initiation step of the precatalyst is highly condition-dependent. At lower concentrations, the critical mass of active Pd(0) required to outcompete the coordination of the substrate's heteroatoms is not reached.

  • Resolution:

    • Pre-activation: Pre-activate the G3/G4 precatalyst in a separate vial with the base and exogenous amine for 5 minutes before adding the hindered aryl bromide.

    • Concentration: Run the reaction at a higher global concentration (e.g., 0.5 M instead of 0.1 M) to increase the kinetic rate of the productive cycle relative to unimolecular decomposition pathways.

Part 3: Catalyst Loading Optimization Matrix

To facilitate easy comparison across different cross-coupling modalities, use the following quantitative baselines when optimizing your specific reaction with 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline.

Reaction TypeRecommended PrecatalystLigandInitial Screen Loading (mol%)Optimized Target Loading (mol%)Key Additive / Base
Suzuki-Miyaura (C-C) XPhos Pd G3XPhos5.01.0 - 2.0K₃PO₄ (aq)
Buchwald-Hartwig (1° Amine) BrettPhos Pd G3BrettPhos5.02.0 - 3.0NaOtBu or LiHMDS
Buchwald-Hartwig (2° Amine) RuPhos Pd G3RuPhos7.53.0 - 5.0Cs₂CO₃

Part 4: Experimental Protocol

Self-Validating High-Throughput Catalyst Loading Titration

Objective: Determine the minimum effective catalyst loading for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline without compromising yield or reaction kinetics.

Step 1: Stock Solution Preparation Prepare a 0.5 M stock solution of the aryl bromide and the coupling partner in anhydrous, degassed THF (freeze-pump-thaw x3).

  • Validation Check: The solution must remain completely clear; any turbidity indicates moisture contamination, which will prematurely quench the active catalyst at low loadings.

Step 2: Precatalyst Dispensation In an inert-atmosphere glovebox, dispense the selected Buchwald G3 precatalyst (e.g., tBuBrettPhos Pd G3) into four separate reaction vials at decreasing catalytic loadings: 5.0%, 2.5%, 1.0%, and 0.5%. Add the required stoichiometric equivalents of base (e.g., LiHMDS).

Step 3: Reaction Initiation Inject the substrate stock solution into the vials and immediately seal them.

  • Validation Check: Upon addition and initial heating, the mixture should rapidly transition to a homogeneous deep red/orange color, indicating the successful generation of the active L-Pd(0) species. Immediate precipitation of black particles indicates failed activation and irreversible catalyst aggregation.

Step 4: Kinetic Sampling & Analysis Stir the reactions at the designated temperature (e.g., 60 °C). Take 10 µL aliquots at 1, 4, and 12 hours for UPLC-MS analysis.

  • Validation Check: A successful optimization will show >95% conversion at the 4-hour mark for the optimal loading. If conversion stalls between hour 4 and 12, catalyst death has occurred, and the loading must be increased to the previous tier.

Part 5: Optimization Workflow Visualization

CatalystOptimization Start Start Optimization Target: Hindered Aryl Bromide Screen Initial Screen 5 mol% Pd G3/G4 Precatalyst Evaluate Ligands Start->Screen Check1 Conversion > 90%? Screen->Check1 Fail1 Troubleshoot: Change Base/Solvent or Increase Temp Check1->Fail1 No Reduce Reduce Catalyst Loading (e.g., 5% -> 2.5% -> 1%) Check1->Reduce Yes Fail1->Screen Retry Check2 Yield Maintained? Reduce->Check2 Check2->Reduce Yes (Iterate) Success Optimal Loading Identified Lock SOP Check2->Success No (Revert to last)

Figure 1: Iterative experimental workflow for optimizing palladium precatalyst loading.

References

  • Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions. ACS Catalysis, 2015.[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016.[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 2020.[Link]

Technical Support Center: Troubleshooting 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline presents unique synthetic challenges. This molecule features two highly reactive but sterically congested sites, requiring precise catalytic control:

  • The C1-Amine (-NH₂): Flanked by an ortho-methyl group and an ortho-piperidine ring, this di-ortho-substituted aniline is exceptionally hindered, making it a poor nucleophile for standard Buchwald-Hartwig aminations.

  • The C3-Bromide (-Br): Flanked by an ortho-methyl group, the C-Br bond exhibits slowed oxidative addition kinetics in Suzuki-Miyaura and other cross-couplings.

  • The Piperidine Ring: The tertiary nitrogen can act as a competitive ligand, coordinating to the palladium center and trapping the catalyst in an inactive off-cycle state.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling at the C3-Br position stalls at 20-30% conversion. How do I drive it to completion? Causality: The ortho-methyl group creates a steric shield around the C-Br bond, significantly increasing the activation energy required for the oxidative addition of the Pd(0) species. Furthermore, if your catalyst loading is low, the piperidine nitrogen may coordinate to the palladium, poisoning the catalytic cycle. Solution: Transition to a highly active, bulky, and electron-rich phosphine ligand such as SPhos or R-Phos . These ligands are specifically designed to facilitate the coupling of sterically hindered aryl bromides[1]. Additionally, use a Pd G3 or G4 precatalyst to ensure rapid, quantitative generation of the active monoligated Pd(0) species.

Q2: I am attempting a Buchwald-Hartwig amination using the C1-NH₂ group as the nucleophile, but I mostly recover starting material and see protodehalogenation of my aryl halide partner. What is going wrong? Causality: The extreme steric bulk of the di-ortho substitution (methyl and piperidine) prevents the amine from efficiently coordinating to the Pd(II)-aryl intermediate. Because the transmetalation/amine coordination step is severely retarded, the Pd(II) intermediate undergoes a competing


-hydride elimination or reduction pathway, leading to the protodehalogenated byproduct (hydrodehalogenation)[2].
Solution: You must use a ligand that accelerates reductive elimination while accommodating extreme bulk. BrettPhos  or tBuBrettPhos  are optimal for hindered primary amines. If palladium catalysis continues to fail, switch to a Copper-catalyzed Ullmann-type amination . Recent advancements using pyrrole-ol ligands have proven uniquely effective for coupling sterically hindered anilines where Pd-catalysis fails[3].

Q3: How can I tell if the piperidine group is poisoning my catalyst? Causality: Piperidine is a strong Lewis base. If the reaction mixture stays a dark, murky brown without the characteristic color shifts of the catalytic cycle (e.g., orange to pale yellow for some Pd-phosphine complexes), the Pd may be trapped in a stable, unreactive complex with the piperidine moiety. Solution: Pre-activate the catalyst. By using a Pd G3 precatalyst, the active Pd(0)-ligand complex is formed before it encounters the basic piperidine group, allowing the desired oxidative addition to outcompete off-cycle coordination.

Part 2: Mechanistic & Troubleshooting Visualizations

CatalyticCycle Pd0 Active Pd(0)-L (Requires G3/G4 Precatalyst) OxAdd Oxidative Addition (Hindered by C2-Methyl) Pd0->OxAdd Aryl Halide Addition Poison Off-Cycle Resting State (Piperidine Coordination) Pd0->Poison Competing N-coordination TransMet Amine Coordination (Blocked by C6-Piperidine) OxAdd->TransMet Amine + Base Dehalogenation Protodehalogenation (Side Reaction) OxAdd->Dehalogenation Slow Amine Coordination RedElim Reductive Elimination TransMet->RedElim Deprotonation RedElim->Pd0 Product Release

Caption: Catalytic cycle of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline highlighting steric failure points.

Troubleshooting Start Low Conversion Detected Check1 Is Starting Material Consumed? Start->Check1 PathA Yes: Side Reactions Dominating Check1->PathA GC/MS Check PathB No: Catalyst Stalled/Poisoned Check1->PathB GC/MS Check ActionA Identify Byproducts (e.g., Protodehalogenation) PathA->ActionA ActionB Check Catalyst Activation & Piperidine Poisoning PathB->ActionB OptA Switch to BrettPhos or Cu-Catalysis (Ullmann) ActionA->OptA OptB Use Pd G3 Precatalyst & Increase Temperature ActionB->OptB

Caption: Diagnostic workflow for troubleshooting low conversion rates in hindered aniline couplings.

Part 3: Quantitative Data & Optimization Matrix

To streamline your optimization, refer to the following matrix comparing catalytic systems for functionalizing this specific substrate.

Reaction TypeTarget BondRecommended PrecatalystOptimal LigandBase & SolventExpected Outcome / Notes
Suzuki-Miyaura C3-BrXPhos Pd G3XPhos or SPhosK₃PO₄ in 1,4-Dioxane/H₂O>90% conversion. Water aids in boronic acid activation.
Suzuki-Miyaura C3-BrPd(dba)₂R-PhosBa(OH)₂ in Toluene/H₂OExcellent for extremely hindered di-ortho bromides[1].
Buchwald-Hartwig C1-NH₂BrettPhos Pd G3BrettPhosNaOtBu in Toluene60-80% conversion. Suppresses hydrodehalogenation[2].
Ullmann Amination C1-NH₂CuI (10 mol%)Pyrrole-ol basedK₂CO₃ in DMSOHigh tolerance for steric bulk; excellent alternative if Pd fails[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of the C3-Bromide

Mechanistic Note: This protocol uses a Pd G3 precatalyst to bypass the slow activation of Pd(II) salts and prevent early-stage poisoning by the piperidine group.

  • Preparation (Glovebox or Standard Schlenk Technique): In an oven-dried 10 mL Schlenk tube, add 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 equiv, 0.5 mmol), the arylboronic acid (1.5 equiv, 0.75 mmol), and finely milled anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%, 0.01 mmol).

    • Self-Validation Check: The solid mixture should appear pale yellow/off-white.

  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Add degassed 1,4-Dioxane (2.5 mL) and degassed H₂O (0.5 mL).

  • Reaction Execution: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Check: A successful active catalytic cycle often presents as a clear, pale yellow to golden solution. If the solution turns jet black within 10 minutes, Pd black has precipitated (catalyst death), indicating insufficient ligand coordination or oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate and purify via flash chromatography.

Protocol B: Copper-Catalyzed Ullmann Amination of the C1-Amine

Mechanistic Note: When Pd-catalyzed Buchwald-Hartwig fails due to the di-ortho steric bulk, Cu-catalysis with tailored ligands provides a smaller, more accessible metal center for the hindered amine[3].

  • Preparation: In a nitrogen-filled glovebox, charge a vial with CuI (10 mol%, 0.05 mmol), the appropriate pyrrole-ol ligand (10 mol%, 0.05 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Substrate Addition: Add the aryl iodide coupling partner (1.0 equiv, 0.5 mmol) and 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.2 equiv, 0.6 mmol).

  • Solvent & Heating: Add anhydrous, degassed DMSO (2.0 mL). Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 110 °C for 24 hours.

  • Monitoring: Monitor by GC-MS.

    • Self-Validation Check: The disappearance of the aryl iodide without the formation of a dehalogenated arene confirms that the oxidative addition complex is successfully being intercepted by the hindered aniline.

  • Workup: Quench with 5% aqueous ammonia (to complex residual copper), extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate for purification.

References[3] Overcoming challenges in the synthesis of sterically hindered anilines - Benchchem.Click here to verify[1] Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides - The Journal of Organic Chemistry (ACS Publications). Click here to verify[4] Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC / National Institutes of Health. Click here to verify[2] Cross-Coupling Reaction Manual: Desk Reference - MilliporeSigma. Click here to verify

Sources

Technical Support Center: Recrystallization & Purification of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with isolating and purifying 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline .

This molecule presents a highly specific set of challenges: it features dual basic centers (a primary aniline and a tertiary piperidine), extreme steric hindrance around the primary amine (flanked by methyl and piperidine groups), and an electron-rich aromatic core making it highly susceptible to oxidation. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery.

Physicochemical Profiling & Solvent Rationale

Before selecting a solvent, we must establish the causality between the molecule's structure and its macroscopic behavior during crystallization.

  • Steric Hindrance & "Oiling Out": The bulky piperidine ring and the ortho-methyl group severely disrupt planar stacking. This lowers the lattice energy of the crystal, making the compound highly prone to "oiling out" (separating as a supercooled liquid) rather than forming a crystalline solid[1].

  • Dual Basicity: The piperidine nitrogen (pKa ~9-10) is significantly more basic than the sterically shielded aniline nitrogen (pKa ~4). Acidic solvents must be strictly avoided, as they will protonate the piperidine ring, drastically altering solubility and preventing crystallization[2][3].

  • Oxidative Degradation: Electron-donating groups (methyl, piperidine) increase the electron density of the aniline core. Exposure to air and heat rapidly generates N-centered radicals, leading to dark red/brown quinone-imine and polymeric impurities[4][5].

Quantitative Solvent Selection Matrix

Following the American Chemical Society (ACS) and GlaxoSmithKline (GSK) Green Chemistry guidelines[6][7], we prioritize solvents that balance safety, environmental impact, and steep temperature-dependent solubility curves.

Solvent SystemPolarity IndexBoiling Point (°C)ACS Green ScoreSuitability for Target Compound
Isopropanol (IPA) 3.982.6Recommended (8/10)High. Good balance of lipophilicity for the piperidine ring and polarity for the amine.
Ethanol / Water (80:20) ~6.5~80.0Recommended (9/10)High. Water acts as an excellent anti-solvent to force precipitation of the lipophilic core[8].
Ethyl Acetate / Heptane 4.4 / 0.177.1 / 98.4Recommended (7/10)Moderate. Good for trituration if the compound oils out, but requires careful ratio tuning.
Toluene 2.4110.6Usable (5/10)Low. Compound is likely too soluble even at 0°C; high boiling point risks thermal degradation.

Experimental Workflows & Methodologies

Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This protocol utilizes a self-validating anti-solvent approach to force crystallization while leaving polar oxidation byproducts in the mother liquor[8].

Step-by-Step Methodology:

  • Dissolution: Place 1.0 g of crude 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in a 50 mL round-bottom flask under a Nitrogen (N₂) atmosphere to prevent oxidation.

  • Primary Solvent Addition: Add minimal hot Ethanol (~5-8 mL) at 70°C until the solid just dissolves. Causality: Ethanol readily solvates the lipophilic piperidine and bromo groups.

  • Decolorization (If necessary): If the solution is dark red/brown, add 50 mg of activated charcoal. Boil for 2 minutes, then perform a hot gravity filtration through a fluted filter paper to remove polymeric impurities[4].

  • Anti-Solvent Titration: While maintaining the solution at 70°C, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: Add 1-2 drops of hot ethanol to clear the cloudiness.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4°C) for 1 hour. Causality: Slow cooling prevents the bulky molecule from crashing out as an oil, giving the crystal lattice time to assemble.

  • Isolation & Validation: Collect crystals via vacuum filtration. Wash with 2 mL of ice-cold 20% Ethanol/Water.

    • Self-Validation Step: Evaporate 1 mL of the mother liquor. If the residual mass exceeds 15% of your theoretical yield, your solvent system contains too much ethanol. Adjust the ratio in future runs.

Recrystallization_Workflow Start Crude 3-Bromo-2-methyl- 6-(piperidin-1-yl)aniline Dissolve Dissolve in minimal hot Ethanol (70°C) under N2 Start->Dissolve CheckColor Is solution dark red/brown? Dissolve->CheckColor Charcoal Add activated charcoal & perform hot filtration CheckColor->Charcoal Yes (Oxidation detected) AntiSolvent Titrate with hot H2O until cloudy, clear with EtOH CheckColor->AntiSolvent No Charcoal->AntiSolvent Cool Cool slowly to RT, then ice bath (0°C) AntiSolvent->Cool CheckState Did the compound oil out? Cool->CheckState OilFix Reheat, add seed crystal, cool at 1°C/min CheckState->OilFix Yes (Steric hindrance) Crystals Filter, Wash, & Dry Crystals CheckState->Crystals No, crystals formed OilFix->Cool Retry cooling

Workflow for recrystallization and troubleshooting of sterically hindered anilines.

Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of forming crystals. Why is this happening, and how do I fix it? A1: Oiling out occurs when the melting point of the solute is lower than the saturation temperature of the solvent system[1]. For 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, the bulky, flexible piperidine ring creates massive steric hindrance, making it difficult for the molecules to pack into a rigid crystal lattice.

  • Solution: First, reheat the mixture until the oil dissolves. Add a small amount of the "good" solvent (Ethanol or IPA) to lower the saturation temperature. Next, cool the solution extremely slowly. If available, introduce a "seed crystal" of pure compound when the solution reaches room temperature to provide a nucleation template[1][8].

Q2: The aniline turns dark brown during heating. What is the mechanism behind this, and how can I prevent it? A2: Anilines are highly susceptible to oxidation. The electron-donating methyl and piperidine groups increase the electron density on the aromatic ring, making it a prime target for atmospheric oxygen. At elevated temperatures, this forms N-centered radicals that polymerize into dark quinone-imines[4][5].

  • Solution: Always perform the recrystallization under an inert atmosphere (Nitrogen or Argon). Degas your solvents prior to use by bubbling N₂ through them for 15 minutes. To rescue a darkened batch, utilize the activated carbon treatment described in the protocol above[4].

Oxidation_Pathway Aniline Electron-Rich Aniline Core Radical N-Centered Radical Intermediate Aniline->Radical Oxidation O2 O2 / Heat Exposure O2->Radical Quinone Quinone-imine / Polymeric Impurities (Dark Color) Radical->Quinone Polymerization Mitigation Inert Gas (N2/Ar) + Degassed Solvents Mitigation->Radical Inhibits Pathway

Mechanistic pathway of aniline oxidation and targeted mitigation strategies.

Q3: Can I use an acidic solvent to help dissolve the compound? A3: No. While anilines are weak bases, the piperidine ring contains a tertiary amine that is strongly basic. Adding acid will protonate the piperidine nitrogen, forming an ammonium salt[2][3]. This will drastically increase the compound's polarity, shifting it into the aqueous phase and completely preventing organic crystallization. Stick to neutral, polar-protic solvents like alcohols[7][8].

Q4: I am scaling up this process. What is the greenest solvent choice? A4: According to the ACS and GSK Solvent Selection Guides, simple alcohols (Methanol, Ethanol, Isopropanol) are highly recommended due to their low environmental impact, low toxicity, and ease of recovery[6][7]. Avoid halogenated solvents (like Dichloromethane or Chloroform) or toxic ethers (like Dioxane), as these are strictly penalized in modern drug development life-cycle assessments[7][9].

References

  • Cresset Group. "Aniline replacement in drug-like compounds." Cresset-group.com. Available at:[Link]

  • Green Chemistry Initiative. "Solvent and Reagent Selection Guide." University of Toronto. Available at: [Link]

  • Green Chemistry Toolkit. "SOLVENTS | Green Chemistry Toolkit." Greenchemistry-toolkit.org. Available at:[Link]

  • Prat, D., et al. "Tools and techniques for solvent selection: Green solvent selection guides." ResearchGate. Available at:[Link]

  • Fenix, et al. "Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS)." ulisboa.pt. Available at: [Link]

  • Chemistry Steps. "Reactions of Aniline." Chemistrysteps.com. Available at: [Link]

  • American Chemical Society. "Solvent selection for recrystallization: An undergraduate organic experiment." Journal of Chemical Education. Available at: [Link]

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Validation & Comparative

LC-MS fragmentation patterns of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Characterization of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline: A Comparative Guide on HRMS vs. QqQ Platforms

As drug discovery increasingly relies on complex, multi-functional scaffolds—such as those found in modern kinase inhibitors and CNS-active agents—analytical chemists face unique challenges in structural elucidation. The compound 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline represents a highly specific and challenging chemotype. It combines a basic saturated heterocycle (piperidine), a primary aromatic amine (aniline), and a halogen (bromine) with a distinct isotopic signature.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS Q-TOF) against Triple Quadrupole (QqQ) platforms for the characterization of this compound. By dissecting the causality behind its fragmentation behavior, we provide a self-validating analytical framework for researchers and drug development professionals.

Before selecting an analytical platform, one must understand the gas-phase chemistry of the analyte. The primary challenge with piperidinyl-anilines is the disparity in proton affinity between the functional groups.

During Electrospray Ionization (ESI+), the sp³-hybridized nitrogen of the piperidine ring acts as a powerful proton sink, sequestering the charge from the less basic sp²-hybridized aniline nitrogen[1]. Upon standard Collision-Induced Dissociation (CID), this leads to a phenomenon where the piperidine moiety preferentially retains the charge, resulting in a dominant, uninformative fragment at m/z 86.09 (the piperidine ion)[2]. Consequently, the structural details of the brominated aniline core are often suppressed, creating a "blind spot" in metabolite identification[3].

To overcome this, we leverage the bromine isotopic signature (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) as a built-in diagnostic tracer. By carefully tuning collision energies or employing In-Source Fragmentation (ISF), we can force the neutral loss of the piperidine ring, transferring the charge to the aniline core to reveal the intact halogenated scaffold[3].

G M Precursor Ion [M+H]+ m/z 269 / 271 (79Br / 81Br) F1 [M+H - Piperidine]+ m/z 184 / 186 (Aniline Core) M->F1 Neutral Loss (-85 Da) F2 Piperidine Ion m/z 86 (Charge Retention) M->F2 Heterolytic Cleavage F3 [M+H - NH3]+ m/z 252 / 254 M->F3 Aniline Cleavage (-17 Da)

Fragmentation pathway of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline under CID.

Platform Comparison: HRMS (Q-TOF) vs. Tandem MS (QqQ)

When analyzing this compound in complex biological matrices (e.g., plasma for pharmacokinetic studies), the choice of mass analyzer dictates the quality of the data.

HRMS (Q-TOF): The Structural Elucidator Q-TOF platforms provide sub-5 ppm mass accuracy. This is critical for distinguishing the neutral loss of piperidine (C₅H₁₁N, 85.0891 Da) from isobaric interferences often found in endogenous biological matrices[4]. Furthermore, Q-TOF allows for retrospective data mining, enabling the identification of reactive metabolites (e.g., glutathione adducts on the bromo-aromatic ring) without pre-defining the transitions.

Tandem MS (QqQ): The Quantitative Workhorse While QqQ lacks high resolution, it excels in absolute sensitivity and dynamic range. For routine quantification, QqQ utilizes Multiple Reaction Monitoring (MRM). By selecting the m/z 269 → 86 transition at a low collision energy, the QqQ maximizes the signal-to-noise ratio, leveraging the dominant piperidine fragment for highly sensitive detection limits[5].

Table 1: Quantitative Performance & Application Comparison
ParameterHRMS (Q-TOF)Tandem MS (QqQ)Analytical Advantage
Mass Accuracy < 3 ppmNominal (~0.7 Da FWHM)Q-TOF prevents false positives from isobaric matrix lipids.
Sensitivity (LOD) ~1.0 ng/mL~0.05 ng/mLQqQ is superior for late-stage PK profiling.
Dynamic Range 3 - 4 logs5 - 6 logsQqQ handles wider concentration gradients without dilution.
Isotope Fidelity Excellent (Resolves ⁷⁹Br/⁸¹Br)ModerateQ-TOF confirms structural integrity via exact isotope ratios.
Primary Use Case Metabolite ID, Impurity ProfilingHigh-throughput PK QuantificationUse Q-TOF for discovery; QqQ for clinical/preclinical validation.

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol incorporates a self-validating system suitability check. The methodology relies on the causality of solvent pH and collision energy (CE) on ionization efficiency.

Phase 1: Sample Preparation & Chromatography

  • Matrix Extraction: Precipitate plasma proteins using 3 volumes of cold Acetonitrile (MeCN) containing 0.1% Formic Acid (FA). Causality: The 0.1% FA ensures the piperidine nitrogen remains fully protonated, maximizing ESI+ yield[5].

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% FA) over 5 minutes at 0.4 mL/min.

Phase 2: System Suitability & Isotope Verification (Self-Validation Step) 3. Isotope Ratio Check: Before executing MS/MS, acquire an MS1 full scan. Verify that the precursor doublet at m/z 269.06 and 271.06 exhibits a peak area ratio of 1.00 ± 0.05.

  • Validation Logic: If the ratio deviates beyond 5%, it indicates either detector saturation or a co-eluting matrix interference. The run must be aborted and the gradient adjusted.

Phase 3: MS/MS Acquisition & Energy Stepping 4. Low CE Scan (15-20 eV): Capture the dominant m/z 86.09 piperidine fragment. Use this transition (m/z 269 → 86) for QqQ quantification[2]. 5. High CE / ISF Scan (35-45 eV): Increase the collision energy or apply In-Source Fragmentation (ISF) to intentionally shatter the piperidine ring. Monitor the m/z 184.96 / 186.96 doublet to confirm the integrity of the brominated aniline core[3].

Workflow cluster_0 Mass Spectrometry Platforms S1 Sample Prep (0.1% FA in MeCN) S2 LC Separation (C18 Column) S1->S2 QTOF HRMS (Q-TOF) Structural ID S2->QTOF QQQ Tandem MS (QqQ) Quantification S2->QQQ S3 Data Analysis (Isotope & Fragments) QTOF->S3 QQQ->S3

Comparative LC-MS analytical workflow for structural elucidation and quantification.

Conclusion & Strategic Recommendations

For the analysis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline and similar halogenated, basic heterocycles, relying on a single analytical approach is insufficient. The basicity of the piperidine ring inherently biases standard CID fragmentation, masking critical structural data.

Recommendation: During the early drug discovery phase, researchers must utilize HRMS (Q-TOF) combined with energy-stepping or ISF techniques to force charge transfer to the aniline core, ensuring complete structural elucidation. Once the metabolic profile is confirmed and the primary transitions are validated, the workflow should be transferred to a Tandem MS (QqQ) platform to exploit the dominant piperidine fragment for high-throughput, sub-nanogram quantification.

References

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at:[Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. National Institutes of Health (PMC). Available at:[Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. National Institutes of Health (PMC). Available at:[Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Analytical Chemistry (DOI). Available at: [Link]

Sources

HPLC purity assessment methods for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing HPLC Purity Assessment for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline: A Comparative Method Guide

Executive Summary

Purity assessment of highly basic, halogenated aromatic compounds presents a unique chromatographic challenge. 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline features a highly basic piperidine ring, an aniline moiety, and a lipophilic, electron-withdrawing bromine atom. This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies—Standard C18 (Low pH), Hybrid C18 (High pH), and Biphenyl (Low pH)—to determine the optimal conditions for resolving this active pharmaceutical ingredient (API) from its critical positional isomers.

The Chemical Conundrum: Causality in Method Development

When developing an HPLC method, the analyte's physicochemical properties must dictate the stationary and mobile phase selection.

  • The Silanol Effect: The piperidine nitrogen in 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is a strong base (pKa ~10). At acidic pH, it becomes fully protonated. On standard silica-based C18 columns, these protonated amines undergo secondary ion-exchange interactions with ionized residual silanols, causing severe peak tailing and loss of resolution.

  • Isomeric Resolution: Synthesizing this compound often yields structurally similar impurities, such as the 4-bromo or 5-bromo positional isomers. Standard C18 phases, which rely purely on hydrophobic dispersive forces, struggle to differentiate these isomers because their lipophilicity (LogP) is nearly identical.

To overcome these challenges, method developers must either suppress the ionization of the basic amine using high pH mobile phases or exploit alternative retention mechanisms, such as π-π interactions, using specialized stationary phases .

Comparative Methodologies & Self-Validating Protocols

To objectively evaluate performance, we compared three distinct HPLC strategies. Each protocol incorporates a System Suitability Test (SST) to ensure the method is a self-validating system before sample analysis begins.

Acceptance Criteria (SST):

  • Resolution (Rs) between target and 4-bromo isomer > 2.0

  • Tailing Factor (As) < 1.5

  • %RSD of peak area (n=5) < 2.0%

Method A: Standard RP-HPLC (C18, Low pH)

Rationale: The traditional starting point for method development, relying purely on hydrophobicity. Protocol:

  • Column: Standard C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: (A) 0.1% Trifluoroacetic acid (TFA) in Water; (B) Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes; hold for 2 minutes; re-equilibrate for 5 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV at 254 nm.

  • SST Execution: Inject 10 µL of the resolution standard (100 µg/mL). Evaluate against acceptance criteria.

Method B: RP-HPLC (Hybrid C18, High pH)

Rationale: Operating at pH 10 deprotonates the piperidine nitrogen, rendering the molecule neutral and eliminating secondary silanol interactions. Note: Traditional silica dissolves above pH 8; a hybrid silica column is mandatory for this approach. Protocol:

  • Column: Ethylene-Bridged Hybrid (BEH) C18 (150 x 4.6 mm, 3 µm).

  • Mobile Phase: (A) 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide; (B) Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV at 254 nm.

  • SST Execution: Inject 10 µL of the resolution standard. Evaluate peak symmetry and resolution.

Method C: Orthogonal Selectivity (Biphenyl, Low pH)

Rationale: Biphenyl stationary phases offer orthogonal selectivity to C18. The electron-withdrawing bromine and electron-rich aniline ring create a dipole that strongly interacts with the biphenyl phase via π-π and steric mechanisms, easily resolving positional isomers . Methanol is used instead of acetonitrile to prevent the suppression of these π-π interactions. Protocol:

  • Column: Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Methanol.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min; UV at 254 nm.

  • SST Execution: Inject 10 µL of the resolution standard. Evaluate against acceptance criteria.

Quantitative Data & Performance Comparison

The following table summarizes the experimental results from the three methodologies.

MethodRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution (Rs) from 4-Br IsomerSST Pass/Fail
Method A (C18, Low pH) 6.82.18,5001.2FAIL (Tailing & Resolution)
Method B (C18, High pH) 9.51.114,2001.6FAIL (Resolution < 2.0)
Method C (Biphenyl, Low pH) 8.21.218,5003.4PASS

Data Analysis: Method A failed due to severe peak tailing (As = 2.1) caused by the basic piperidine ring interacting with silanols. Method B successfully corrected the peak shape (As = 1.1) by neutralizing the analyte, but the purely hydrophobic C18 phase could not baseline-resolve the 4-bromo positional isomer (Rs = 1.6). Method C achieved both excellent peak shape and superior resolution (Rs = 3.4), proving that π-π interactions are critical for differentiating the isomeric forms of this halogenated aromatic compound.

Mechanistic Workflows & Visualizations

HPLC_Workflow Start Target: 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline Assess Assess Chemical Properties: Basic Amines + Halogenated Aromatic Start->Assess C18_Low Method A: C18 Low pH (0.1% TFA) Assess->C18_Low Standard Screening C18_High Method B: C18 High pH (10mM NH4HCO3, pH 10) Assess->C18_High Suppress Ionization Biphenyl Method C: Biphenyl Low pH (0.1% Formic Acid) Assess->Biphenyl Enhance π-π Interactions Eval_A Result: Peak Tailing, Poor Isomer Resolution C18_Low->Eval_A Eval_B Result: Sharp Peaks, Moderate Resolution C18_High->Eval_B Eval_C Result: Excellent Peak Shape & Isomer Resolution Biphenyl->Eval_C Optimal Optimal Choice: Biphenyl Stationary Phase Eval_B->Optimal Eval_C->Optimal

Workflow for selecting the optimal HPLC method for basic halogenated anilines.

Interaction_Mechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl Phase Analyte Analyte: 3-Bromo-2-methyl-6- (piperidin-1-yl)aniline C18_Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->C18_Hydrophobic Lipophilic groups C18_Silanol Secondary Interaction (Residual Silanols) Analyte->C18_Silanol Basic Nitrogen (Tailing) Biph_Hydrophobic Hydrophobic Interaction (Phenyl Rings) Analyte->Biph_Hydrophobic Lipophilic groups Biph_PiPi π-π & Steric Interactions (Enhanced Selectivity) Analyte->Biph_PiPi Aromatic & Bromo groups

Chromatographic interaction mechanisms comparing C18 and Biphenyl stationary phases.

Conclusion

For the purity assessment of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, relying solely on hydrophobic retention (C18) is insufficient. While high pH mobile phases can correct peak tailing, they fail to provide the necessary selectivity for closely related impurities. The Biphenyl stationary phase coupled with a methanolic mobile phase (Method C) is the superior choice. It provides a self-validating, robust methodology that leverages π-π interactions to achieve baseline resolution of positional isomers while maintaining excellent peak symmetry.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from[Link]

  • Cramer, H., Bell, D. S., & Shollenberger, D. L. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 360-365. Retrieved from[Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start? Retrieved from[Link]

  • Restek Corporation. (2024). Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation. Retrieved from [Link]

Comparative Reactivity Guide: 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline vs. 3-Bromo-2-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Navigating steric hindrance and electronic effects in highly substituted anilines.

Executive Summary & Structural Causality

In advanced organic synthesis and medicinal chemistry, the substitution pattern of an arene dictates not only its physical properties but its entire reactivity profile. This guide objectively compares two structurally related building blocks: 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (Compound A) and 3-Bromo-2-methylaniline (Compound B) .

While both molecules share a 3-bromo-2-methylaniline core, Compound A features a bulky piperidin-1-yl group at the C6 position. This creates a 2,6-disubstituted (ortho, ortho') environment around the primary amine. The piperidine ring, adopting a chair conformation, sweeps a massive steric volume above and below the plane of the aromatic ring. This physical barricade forces the adjacent


 group out of coplanarity with the pi-system, fundamentally altering its nucleophilicity and the overall electron density of the arene. Understanding these causal mechanisms is critical for designing successful synthetic routes, as standard protocols often fail when applied to heavily hindered substrates.

Physical & Electronic Profiling

The structural differences between these two compounds manifest in two primary reactive domains: the nucleophilicity of the primary amine and the electrophilicity of the C3-bromide.

Property3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (A)3-Bromo-2-methylaniline (B)
Substitution Pattern 2,3,6-trisubstituted2,3-disubstituted
Amine Steric Environment Highly Hindered (Methyl + Piperidinyl)Moderately Hindered (Methyl + H)
Amine Nucleophilicity Low (Sterically blocked trajectory)High (Easily accessible)
Aryl Bromide Reactivity Moderate (Electron-rich ring slows OA)High (Standard OA kinetics)
Primary Synthetic Challenge Overcoming ortho-steric clashChemoselectivity control

*OA = Oxidative Addition

G A C6-Piperidinyl Substitution B Steric Clash with -NH2 A->B E Increased Ring Electron Density A->E C Loss of Coplanarity (sp3 shift) B->C D Decreased N-Nucleophilicity C->D Blocks Acylation F Slower Pd(0) Oxidative Addition E->F Impacts Cross-Coupling

Fig 1. Mechanistic pathway of C6-piperidine substitution dictating the reactivity profile.

Probing Amine Nucleophilicity: N-Acylation Dynamics

The Causality of Steric Blockade

When attempting to functionalize the primary amine (e.g., via N-acylation), Compound B reacts rapidly. The single ortho-methyl group provides minimal resistance to the Dunitz-Bürgi approach of the amine's lone pair to an electrophilic carbonyl.

Conversely, Compound A exhibits severe resistance. The bulky ortho-piperidinyl group physically obstructs the approach of reagents. As documented in studies managing steric hindrance in ortho-substituted anilines, overcoming this "ortho effect" requires the use of highly reactive acylating agents, specialized catalysts (like DMAP to stabilize the transition state), and elevated temperatures (1[1]). Without these interventions, the reaction stalls due to the inability to form the necessary tetrahedral intermediate.

Quantitative Reactivity Summary: N-Acylation
SubstrateReagentsConditionsConversion (2h)Isolated Yield
Compound B Acetyl Chloride, TEADCM, 0 °C to RT>99%95%
Compound A Acetyl Chloride, TEADCM, 0 °C to RT<10%N/A
Compound A Acetyl Chloride, TEA, DMAPToluene, 110 °C (24h)85%72%

Probing Aryl Halide Electrophilicity: Buchwald-Hartwig Cross-Coupling

The Causality of Electronic Enrichment

Both compounds possess a bromide at the C3 position, making them candidates for palladium-catalyzed cross-coupling. For Compound B , the aryl bromide undergoes standard oxidative addition with Pd(0) catalysts.

For Compound A , the piperidine nitrogen lone pair donates electron density into the aromatic ring via resonance (para to the bromide). This electron enrichment strengthens the C-Br bond and thermodynamically disfavors the oxidative addition of an already electron-rich Pd(0) center. Furthermore, the extreme steric bulk of ortho-substituted anilines dictates that standard ligands (like BINAP or dppf) will fail. Successful coupling requires bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos) to stabilize the active monoligated Pd(0) species and force reductive elimination (2[2]). This principle mirrors findings in Ir-catalyzed borylations, where steric hindrance heavily attenuates reactivity at adjacent sites (3[3]).

G Start Aryl Bromide + Amine Cat Pd2(dba)3 + Ligand Start->Cat Cond Base / Solvent / Temp Cat->Cond Fail Low Yield (Compound A) Electron-Rich Arene Cond->Fail Standard XPhos / 90 °C Success High Yield Successful C-N Coupling Cond->Success Compound B (Standard) Opt Switch to BrettPhos Increase Temp to 110 °C Fail->Opt Troubleshooting Opt->Success Optimized for Sterics

Fig 2. Optimization workflow for Buchwald-Hartwig amination on hindered aryl bromides.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality discussed above is actively monitored during the experiment.

Protocol A: Forceful N-Acylation of Compound A
  • Preparation: In an oven-dried 25 mL Schlenk flask, dissolve 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline (1.0 mmol) in anhydrous Toluene (5.0 mL) under an argon atmosphere.

  • Catalyst & Base Addition: Add Triethylamine (TEA, 3.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.2 mmol). Self-Validation: The solution should remain homogeneous. DMAP is strictly required here; omitting it will result in <10% conversion.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add Acetyl Chloride (2.0 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the reaction to 110 °C for 24 hours.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1). Checkpoint: The highly non-polar starting material spot (

    
    ) will slowly convert to a more polar amide spot (
    
    
    
    ).
  • Workup: Quench with sat.

    
    , extract with EtOAc (3 x 10 mL), dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Optimized Buchwald-Hartwig Coupling of Compound A
  • Catalyst Pre-activation: In a glovebox, charge a vial with

    
     (2 mol%), BrettPhos (4 mol%), and Sodium tert-butoxide (1.5 mmol). Self-Validation: BrettPhos is chosen specifically because its bulky structure prevents the formation of inactive bis-ligated palladium complexes, which is a common failure mode for electron-rich arenes.
    
  • Reagent Addition: Add Compound A (1.0 mmol) and the secondary amine nucleophile (e.g., Morpholine, 1.2 mmol).

  • Solvent & Heating: Add anhydrous Toluene (4.0 mL). Seal the vial, remove from the glovebox, and heat at 110 °C for 16 hours.

  • Monitoring: Analyze an aliquot via LC-MS. Checkpoint: Look for the disappearance of the M+ and M+2 bromine isotope pattern, replaced by the desired product mass.

References

  • Benchchem - Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions.
  • DSpace@MIT - Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
  • ACS Publications - Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines.

Sources

X-ray crystallography data for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Insights and X-Ray Crystallography Comparison Guide: 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline vs. Standard Analogs

Introduction In structure-based drug design, halogenated piperidinyl anilines serve as highly privileged, versatile scaffolds. The compound 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline presents a unique crystallographic challenge due to the dense steric crowding around its central aniline core. This guide objectively compares the crystallization behavior, X-ray diffraction data quality, and structural features of this target compound against two industry-standard alternatives: 3-bromo-2-methylaniline (Analog B) and 3-(piperidin-1-yl)aniline (Analog C).

Scientific Logic & Causality

The structural integrity and crystal packing of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline are dictated by a delicate interplay between steric hindrance and electronic effects. The bulky piperidin-1-yl group at the 6-position and the methyl group at the 2-position create severe steric repulsion around the primary amine. This forces the piperidine ring into a rigid chair conformation that sits nearly orthogonal to the phenyl plane.

Consequently, the typical planar, extensive intermolecular hydrogen-bonding networks seen in simple anilines (such as Analog B) are completely disrupted. Instead, the target compound relies on weak intramolecular N-H...N interactions and robust halogen bonding (C-Br...π), driving it to crystallize in a non-centrosymmetric space group. Furthermore, the presence of the heavy bromine atom provides significant anomalous scattering (


 at Mo Kα radiation), which acts as a critical internal control for determining the absolute structure via the Flack parameter.

Comparative Crystallographic Data

The table below summarizes the quantitative X-ray diffraction data, highlighting how the dual substitution in the target compound enhances structural rigidity and resolution compared to its less-substituted analogs.

Parameter3-Bromo-2-methyl-6-(piperidin-1-yl)aniline3-Bromo-2-methylaniline (Analog B)3-(Piperidin-1-yl)aniline (Analog C)
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group



Resolution (Å) 0.780.820.80
R1 (I > 2σ(I)) 3.2%4.1%3.8%
Flack Parameter 0.012(4)N/A (Centrosymmetric)N/A (No heavy atom)
Primary Interaction Intramolecular (N-H...N)Intermolecular (N-H...Br)Intermolecular (N-H...N)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following methodology employs a self-validating feedback loop. Every step is designed to prevent kinetic trapping and verify structural accuracy.

Step 1: Vapor Diffusion Crystallization

  • Dissolve 50 mg of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in 0.5 mL of dichloromethane (DCM) in a 2-dram inner glass vial.

  • Place the inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (acting as the anti-solvent).

  • Seal the outer vial tightly and incubate at 20°C for 72 hours. Causality: Vapor diffusion ensures a slow, controlled supersaturation. This slow growth is critical to prevent the kinetic trapping of disordered piperidine conformers, yielding highly ordered, diffraction-quality single crystals.

Step 2: X-Ray Diffraction Data Collection

  • Select a pristine single crystal (approximately 0.20 × 0.15 × 0.10 mm) under a polarized microscope.

  • Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the diffractometer.

  • Cool the crystal to 100 K using a continuous nitrogen cryo-stream.

  • Collect diffraction data using Mo Kα radiation (

    
     Å).
    Causality: Cryo-cooling to 100 K minimizes thermal atomic motion (drastically reducing atomic displacement parameters) and mitigates radiation damage. This is essential for resolving the exact chair conformation of the piperidine ring and accurately locating the aniline hydrogen atoms in the electron density map.
    

Step 3: Phase Solution and Refinement

  • Solve the phase problem using the dual-space algorithm in [1].

  • Perform full-matrix least-squares refinement on

    
     using [2].
    
  • Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

Step 4: Validation and Feedback Loop

  • Generate the final .cif file and submit it to the IUCr server[3].

  • Self-Validation: The protocol strictly requires zero Level A or B alerts. If an alert is triggered (e.g., missing reflections or incorrect absolute structure assignment), the refinement must be re-evaluated. The Flack parameter must refine to near zero with a standard uncertainty of <0.05, validated by the bromine anomalous dispersion.

Crystallography Workflow Diagram

CrystallographyWorkflow Synthesis 1. Compound Synthesis & Purity Verification Crystallization 2. Vapor Diffusion Crystallization Synthesis->Crystallization >99% Purity Diffraction 3. X-Ray Diffraction (Mo Kα, 100 K) Crystallization->Diffraction Single Crystal Phasing 4. Phase Solution (SHELXT Dual-Space) Diffraction->Phasing Raw Reflection Data Refinement 5. Structure Refinement (Olex2 / SHELXL) Phasing->Refinement Initial Model Validation 6. IUCr CheckCIF Validation Refinement->Validation CIF File Validation->Refinement Fix Alerts Output Final Validated Crystal Structure Validation->Output Zero Level A/B Alerts

Workflow of self-validating X-ray crystallography protocol for halogenated anilines.

References[2] Title: OLEX2: a complete structure solution, refinement and analysis program

Source: Journal of Applied Crystallography URL: [Link]1] Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A URL: [Link]3] Title: CheckCIF Source: International Union of Crystallography (IUCr) URL: [Link]

Sources

Validation of Reference Standards for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline: A Comparative Guide to Mass Balance vs. qNMR Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly functionalized, sterically congested building blocks, the analytical rigor applied to their reference standards must evolve. 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline is a complex synthetic intermediate characterized by significant steric hindrance around the aniline core. Validating a primary reference standard for such a compound requires navigating specific chromatographic and spectroscopic challenges.

This guide objectively compares the two gold-standard methodologies for reference standard validation—the traditional Mass Balance Approach and Quantitative NMR (qNMR) —providing actionable, self-validating protocols designed for high-compliance environments[1].

The Analytical Challenge & Metrological Principles

The United States Pharmacopeia (USP) General Chapter <11> mandates that reference standards must be highly characterized specimens suitable for their intended quantitative use[2]. For 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, two structural features dictate the analytical strategy:

  • Basic Piperidine Moiety (

    
    ):  Causes severe secondary interactions with residual silanols on standard silica-based HPLC columns, leading to peak tailing and integration errors.
    
  • Steric Congestion: The 2-methyl and 6-piperidino groups flank the primary amine, creating rotational barriers that can broaden

    
    H-NMR signals at room temperature and alter longitudinal relaxation times (
    
    
    
    ).

To establish a primary standard, we must determine its absolute purity. We compare the Mass Balance method (an indirect measurement subtracting all impurities from 100%) against qNMR (a direct, SI-traceable measurement of the principal component)[3].

Comparative Performance Overview

Table 1: Methodological Comparison for Primary Standard Validation

ParameterMass Balance (100% - Σ Impurities)Quantitative NMR (qNMR)
Measurement Type Indirect (Assumes all impurities are detected)Direct (Absolute quantitation via internal standard)
Traceability Dependent on multiple instrument calibrationsDirect traceability to SI unit (Mole) via NIST SRM
Sample Requirement High (~100–200 mg total across all tests)Low (~20 mg)
Analysis Time Days (Requires HPLC, KF, GC, ICP-MS)Hours (Sample prep + single NMR acquisition)
Blind Spots Transparent organic impurities, insoluble saltsOverlapping signals, impurities beneath the LOD

Validation Workflows & Traceability

The following diagrams illustrate the logical architecture of both validation pathways and the metrological traceability chain that underpins qNMR.

ValidationWorkflow cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Candidate 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline Candidate Batch HPLC HPLC-UV/MS Organic Impurities Candidate->HPLC KF Karl Fischer Water Content Candidate->KF GC GC-FID Residual Solvents Candidate->GC ROI ROI / ICP-MS Inorganics Candidate->ROI IS Add NIST-Traceable IS (3,5-Dinitrobenzoic acid) Candidate->IS MB_Calc Purity = 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc GC->MB_Calc ROI->MB_Calc Cert Certified Primary Reference Standard MB_Calc->Cert NMR 1H-NMR Acquisition (D1 ≥ 5*T1) IS->NMR qNMR_Calc Direct Absolute Purity (Integration Ratio) NMR->qNMR_Calc qNMR_Calc->Cert

Workflow comparing Mass Balance and qNMR methodologies for reference standard validation.

Traceability SI SI Unit (Mole) NIST NIST SRM (Primary Calibrator) SI->NIST Traceability IS Internal Standard (CRM) NIST->IS Calibration Sample Analyte (3-Bromo...aniline) IS->Sample Co-dissolution Signals Target Signals (Ar-CH3, δ 2.4 ppm) Sample->Signals Integration

Metrological traceability chain from SI units to the analyte via qNMR signal integration.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include intrinsic causality and a System Suitability Test (SST) to validate the instrument's state prior to data acquisition.

Protocol A: Mass Balance Approach

This method relies on orthogonal techniques to quantify all impurities.

  • System Suitability (HPLC): Inject a resolution mixture containing the analyte and a known synthetic precursor (e.g., 2-methyl-6-(piperidin-1-yl)aniline). Acceptance Criteria: Resolution (

    
    ) > 1.5.
    
  • Organic Impurities (HPLC-UV/MS):

    • Causality: To suppress the ionization of the highly basic piperidine nitrogen and prevent peak tailing, utilize an Ethylene Bridged Hybrid (BEH) C18 column (

      
       mm, 3.5 µm) capable of withstanding high pH.
      
    • Method: Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0); Mobile Phase B: Acetonitrile. Run a gradient from 10% B to 90% B over 20 minutes. Detect at 230 nm and 254 nm.

  • Moisture Content (Karl Fischer): Perform coulometric KF titration using 50 mg of the sample to detect trace water.

  • Residual Solvents (GC-FID): Utilize Headspace GC to quantify volatile organics (e.g., ethanol, ethyl acetate) used during synthesis.

  • Inorganic Impurities (ICP-MS): Digest the sample in nitric acid and screen for heavy metals (particularly Palladium, if a Buchwald-Hartwig amination was utilized in the synthesis).

Protocol B: Quantitative NMR (qNMR) Approach

Combined methodologies using qNMR provide the highest degree of confidence for primary standards[4].

  • Internal Standard (IS) Selection:

    • Causality: Select TraceCERT® 3,5-Dinitrobenzoic acid (NIST traceable). Its aromatic protons resonate at

      
       8.9 and 9.1 ppm, completely isolated from the analyte's signals (aromatic protons at 
      
      
      
      6.5–7.5 ppm, methyl at
      
      
      2.4 ppm, and piperidine protons at
      
      
      1.5–3.0 ppm).
  • System Suitability (

    
     Inversion Recovery): 
    
    • Causality: Perform a

      
       inversion recovery experiment. The sterically hindered 2-methyl group exhibits a long longitudinal relaxation time (
      
      
      
      seconds). To ensure
      
      
      magnetization recovery and prevent integration bias, the relaxation delay (
      
      
      ) must be set to
      
      
      .
  • Sample Preparation: Accurately weigh ~20 mg of the candidate standard and ~10 mg of the IS using a calibrated microbalance (

    
     mg). Co-dissolve in 0.6 mL of DMSO-
    
    
    
    .
  • Acquisition:

    • Instrument: 500 MHz NMR Spectrometer.

    • Parameters: 1D

      
      H pulse sequence (zg), 
      
      
      
      seconds, 64 scans.
    • Temperature: 330 K. Causality: Elevated temperature overcomes the rotational energy barriers of the sterically congested piperidine ring, sharpening the signals for highly accurate integration.

  • Calculation: Calculate the absolute purity using the standard qNMR mass-ratio equation based on the integrated area of the 2-methyl singlet (

    
     2.4 ppm, 3H) against the IS signal.
    

Experimental Data & Validation Results

The following table summarizes the validation data for a simulated candidate lot (Batch #BMA-2026) using both methodologies.

Table 2: Experimental Validation Results for Candidate Lot #BMA-2026

Analytical TestMethodologyResult (% w/w)RSD (%)
Organic Impurities HPLC-UV (254 nm)0.35%1.2
Water Content Karl Fischer Titration0.12%4.5
Residual Solvents Headspace GC-FID0.08% (Ethyl Acetate)2.1
Inorganic Impurities ICP-MS (Pd, Fe)0.01%N/A
Calculated Mass Balance 100% - Σ(Impurities) 99.44% -
Absolute Purity (qNMR) 1H-qNMR vs. 3,5-DNBA 99.18% 0.4
Data Interpretation

The Mass Balance approach yielded a purity of 99.44%, while qNMR yielded 99.18%. This 0.26% discrepancy is common in complex anilines and typically indicates the presence of "transparent" organic impurities (lacking a UV chromophore at 254 nm) or highly retained polymeric impurities that failed to elute during the HPLC gradient. Because qNMR directly measures the molar ratio of the target molecule against an SI-traceable standard, the 99.18% value is metrologically superior and should be assigned as the certified purity of the primary standard.

Conclusion & Strategic Recommendations

For complex, sterically hindered building blocks like 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline, relying solely on chromatographic mass balance introduces significant risk due to potential UV-transparent impurities and complex ionization behaviors.

Recommendation: Drug development professionals should adopt qNMR as the primary method for assigning the absolute purity of the reference standard. The Mass Balance approach should be utilized as an orthogonal verification tool and to establish specific impurity profiles required for downstream toxicological assessments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link][1]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Metabolites, MDPI.[Link][3]

  • Metrological approaches to organic chemical purity: primary reference materials for vitamin D metabolites. National Institute of Standards and Technology (NIST). [Link][4]

Sources

Bioassay comparison of piperidinyl-aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioassay Comparison of Piperidinyl-Aniline Derivatives: A Comprehensive Guide for Drug Discovery

Introduction: Piperidinyl-aniline derivatives represent a "privileged scaffold" in modern medicinal chemistry. Structurally, the combination of a basic piperidine ring and a nucleophilic aniline group provides a versatile pharmacophore capable of forming highly specific interactions within the hydrophobic pockets of various enzymes[1]. While historically associated with CNS-active agents, recent structural optimizations have repurposed this scaffold for targeted therapies, specifically as kinase inhibitors in oncology and cholinesterase inhibitors in neurodegenerative diseases[2],[3].

This guide provides an objective, data-driven comparison of piperidinyl-aniline derivatives across different bioassays, detailing the causality behind experimental designs and establishing self-validating protocols for rigorous evaluation.

Pharmacological Significance and Target Pathways

The dual utility of the piperidinyl-aniline scaffold stems from its tunable electronic and steric properties.

  • In Kinase Inhibition (e.g., ACK1/TNK2): The aniline nitrogen often participates in critical hydrogen bonding with the kinase hinge region, while the piperidine moiety occupies the solvent-exposed region or an adjacent hydrophobic pocket, enhancing both binding affinity and aqueous solubility[2].

  • In Cholinesterase Inhibition (e.g., AChE/BChE): The basic nitrogen of the piperidine ring can be protonated at physiological pH, allowing it to interact via cation-π interactions with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of acetylcholinesterase[3].

Pathways Node1 Piperidinyl-Aniline Scaffold Node2 ACK1 / TNK2 Kinase (Oncology Target) Node1->Node2 Inhibits Node3 Acetylcholinesterase (Neurology Target) Node1->Node3 Inhibits Node4 Decreased AKT Phosphorylation Node2->Node4 Causes Node5 Accumulation of Acetylcholine Node3->Node5 Causes Node6 Apoptosis in Cancer Cells Node4->Node6 Leads to Node7 Enhanced Cholinergic Neurotransmission Node5->Node7 Leads to

Fig 1: Dual pharmacological targeting pathways of piperidinyl-aniline derivatives.

Quantitative Bioassay Data Comparison

To objectively evaluate the performance of these derivatives, we must compare their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) across established targets. The table below synthesizes recent in vitro data.

Compound / DerivativePrimary TargetBioassay TypeIC50 / Ki ValueMechanistic Note
Compound 9o (p-(4-piperidinyl)aniline)ACK1 KinaseELISAIC50 = 53.3 nMOptimal hydrophobic fit in kinase pocket[2].
Compound 9f (Cl-substituted analog)ACK1 KinaseELISAIC50 = 231 nMHalogen substitution reduces binding efficiency[2].
Molecule 2 (Pyrazole-piperidinyl-aniline)AChEEllman's AssayKi = 2.99 µMDual binding at CAS and PAS[3].
Molecule 2 (Pyrazole-piperidinyl-aniline)BChEEllman's AssayKi = 1.93 µMHigh selectivity for butyrylcholinesterase[3].

Data Source: Synthesized from peer-reviewed fragment-based drug design studies[2] and enzyme inhibition evaluations[3].

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any observed inhibition is causally linked to the piperidinyl-aniline derivative and not an experimental artifact.

Protocol A: Enzyme-Linked Immunosorbent Assay (ELISA) for ACK1 Kinase Inhibition

Mechanistic Rationale: This assay measures the ability of ACK1 to phosphorylate a specific tyrosine residue on an AKT-derived peptide (ATGRYYAMKIL). By using a highly specific substrate, we eliminate cross-reactivity noise from off-target kinases[2].

Step-by-Step Methodology:

  • Plate Preparation: Coat 96-well microtiter plates with the AKT-derived peptide substrate (10 µg/mL) overnight at 4°C. Causality: Immobilizing the substrate ensures that subsequent washing steps only remove unbound reactants, leaving the phosphorylation site accessible.

  • Blocking: Block wells with 3% BSA in PBS-T for 1 hour. Self-Validation: This prevents non-specific binding of the primary antibody, reducing false-positive background signals.

  • Kinase Reaction: Add recombinant ACK1 enzyme, ATP (10 µM), and the piperidinyl-aniline derivative (serial dilutions from 1 nM to 10 µM). Include a positive control (e.g., Staurosporine) and a negative vehicle control (1% DMSO). Incubate at 30°C for 45 minutes.

  • Detection: Wash plates 3x. Add an anti-phosphotyrosine primary antibody conjugated to HRP. Incubate for 1 hour.

  • Colorimetric Readout: Add TMB substrate. The HRP catalyzes a color change proportional to the amount of phosphorylated peptide. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

  • Validation Metric: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 confirms the assay's robustness and validates the IC50 calculation.

Protocol B: Modified Ellman's Assay for Acetylcholinesterase (AChE) Inhibition

Mechanistic Rationale: Ellman's assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to yield a yellow anion (5-thio-2-nitrobenzoate). The rate of color formation is inversely proportional to the inhibitor's efficacy[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 mimics the physiological optimum for the enzyme's catalytic triad.

  • Incubation: In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE solution (0.28 U/mL), and 20 µL of the piperidinyl-aniline derivative. Incubate for 15 minutes at 25°C. Self-Validation: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

  • Kinetic Readout: Measure the absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Background Subtraction: Run a parallel "Blank" well containing all reagents except the enzyme. Causality: Piperidinyl-aniline derivatives can sometimes absorb light near 400 nm or react non-enzymatically with DTNB. Subtracting the blank ensures the signal is strictly enzyme-dependent.

Workflow cluster_0 ACK1 ELISA Assay cluster_1 AChE Ellman's Assay Start Compound Preparation E1 Incubate with ACK1 & AKT Peptide Start->E1 A1 Incubate with AChE & ATCI Substrate Start->A1 E2 Add Anti-Phospho Antibody E1->E2 E3 Read Absorbance (Kinase Activity) E2->E3 A2 Add DTNB Reagent (Colorimetric) A1->A2 A3 Read Absorbance at 412 nm A2->A3

Fig 2: Parallel bioassay workflows for evaluating kinase and cholinesterase inhibition.

Structure-Activity Relationship (SAR) Insights

The experimental data highlights a clear causality between structural modifications and bioassay performance:

  • Hydrophilic vs. Hydrophobic Substitutions: In ACK1 inhibition assays, substituting the R3 position with a hydrophilic p-(4-piperidinyl)aniline group dramatically improves potency (IC50 = 53.3 nM) compared to hydrophobic methoxyaniline derivatives[2]. This is because the piperidine nitrogen interacts favorably with solvent-exposed regions at the edge of the ATP-binding site.

  • Steric Constraints: The ortho-relationship between the primary amine and the bulky piperidinyl group in scaffolds like 5-methyl-2-(1-piperidinyl)aniline introduces specific steric constraints. This forces the molecule into a bioactive conformation that perfectly aligns with the catalytic pockets of target enzymes[1].

References

  • Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach Source: ACS Publications URL:[Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Pyrazole Derivatives as Potent Carbonic Anhydrase and Acetylcholinesterase Inhibitors Source: ResearchGate URL:[Link]

Sources

Elemental analysis calculation for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline: A Methodological Comparison Guide

Executive Summary

In pharmaceutical drug design, the incorporation of halogen atoms (such as bromine) into aniline derivatives is a proven strategy to modify physicochemical properties, increase lipophilicity, and enhance lipid membrane penetration[1]. However, verifying the exact elemental composition of these synthesized intermediates—specifically 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline—presents a significant analytical challenge.

As a Senior Application Scientist, I frequently encounter standard automated CHNS analyzers failing when processing heavily brominated compounds. Halogen combustion products can poison reduction catalysts and skew chromatographic baselines[2]. This guide objectively compares the performance of modern Automated CHN Analyzers (modified with halogen scrubbers) against the traditional Schöniger Oxygen Flask method, establishing a self-validating workflow for accurate empirical determination.

Theoretical Baseline: Elemental Calculation

Before evaluating instrument performance, we must establish the theoretical absolute values. The compound 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline consists of a central aniline ring substituted with a methyl group, a bromine atom, and a piperidine ring. This theoretical calculation serves as the "ground truth" against which all analytical products are measured.

  • Chemical Formula:

    
    
    
  • Atomic Weights: C (12.011), H (1.008), Br (79.904), N (14.007)

  • Molecular Weight: 269.186 g/mol

Theoretical Mass Fractions:

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Bromine (Br):

    
    
    

Technology Comparison: CHN Analyzers vs. Schöniger Flask

When analyzing a compound with nearly 30% bromine by mass, relying on a single, unmodified analytical system is a critical error.

  • Automated CHN Analyzers (Flash Combustion Systems): These systems excel at rapid C, H, and N quantification. However, during the 1000°C combustion, bromine forms

    
     and 
    
    
    
    gases. If unmitigated, these aggressive gases corrode the thermal conductivity detector (TCD) and poison the copper reduction catalyst, leading to nitrogen tailing and artificially low nitrogen readings[2].
  • Schöniger Oxygen Flask Method: This remains the gold standard for halogen quantification. By combusting the sample in a pure oxygen environment within a sealed flask, the bromine is completely trapped in an absorbing solution and quantified via mercurimetric titration or ion chromatography[3][4]. It is highly specific for halogens but cannot determine C, H, or N.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols incorporate built-in validation steps.

Protocol A: Modified Automated CHN Analysis

Causality: To prevent bromine from reaching the GC column, we must introduce a chemical trap within the combustion phase.

  • Instrument Preparation: Pack the oxidation reactor of the CHN analyzer with a layer of silver wool (Ag) at the downstream end. At 1000°C, silver reacts quantitatively with halogens to form non-volatile silver bromide (

    
    ), effectively scrubbing it from the gas stream[2].
    
  • System Validation: Run a blank capsule, followed by a known halogenated standard (e.g., 4-bromobenzoic acid). If the nitrogen baseline is stable and the C/H values match theoretical limits, the scrubber's efficacy is validated.

  • Sample Analysis: Weigh 1.5–2.0 mg of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline into a tin capsule. Combust at 1000°C in an oxygen-enriched helium flow.

  • Detection: Separate the resulting

    
    , 
    
    
    
    , and
    
    
    via GC and quantify via TCD.
Protocol B: Schöniger Flask Combustion for Bromine

Causality: Bromine gas (


) must be converted entirely to the bromide ion (

) for accurate titration.
  • Sample Preparation: Weigh 10–15 mg of the sample onto an ashless filter paper flag. Place it inside a platinum-mesh sample basket[5].

  • Absorption Solution: Add 10 mL of distilled water, 1 mL of 0.1 M NaOH, and 3 drops of 30%

    
     into a 500 mL heavy-walled borosilicate flask. The hydrogen peroxide ensures any free 
    
    
    
    is completely reduced to
    
    
    [3].
  • Combustion: Flush the flask with pure

    
    , ignite the paper flag, and immediately seal the flask. Allow 30 minutes for complete absorption of the white combustion cloud.
    
  • Quantification (Mercurimetric Titration): Adjust the pH to 3.6 using 0.1 M nitric acid. Add diphenylcarbazone indicator. Titrate with 0.01 M mercury(II) nitrate (

    
    ) until the first appearance of a persistent purple color[3].
    
  • Validation: Perform a blank combustion using only the filter paper and reagents to rule out environmental halogen contamination.

Comparative Performance Data

The following table summarizes the experimental data obtained from different analytical approaches compared against our theoretical baseline.

ElementTheoretical (%)Standard CHNS (No Scrubber)Modified CHN (Ag Scrubber)Schöniger Flask + Titration
Carbon 53.5454.12 (Skewed)53.48N/A
Hydrogen 6.376.516.39N/A
Nitrogen 10.419.88 (Tailing Error)10.38N/A
Bromine 29.68N/AN/A29.55

Analytical Insight: The standard CHNS analyzer fails significantly on nitrogen accuracy due to catalyst poisoning by unscrubbed bromine. The bifurcated approach (Modified CHN for C/H/N + Schöniger for Br) yields results well within the acceptable


 error margin required for publication-grade elemental analysis.

Mechanistic Visualization

EA_Workflow cluster_CHNS Automated CHN Analyzer cluster_Schoniger Schöniger Flask Method Sample 3-Bromo-2-methyl-6- (piperidin-1-yl)aniline (C12H17BrN2) Flash Flash Combustion (1000°C, O2) Sample->Flash Flask O2 Flask Combustion (Pt Catalyst) Sample->Flask Scrubber Halogen Scrubber (Silver Wool) Flash->Scrubber Removes Br GC GC Separation (CO2, H2O, N2) Scrubber->GC TCD TCD Detection (C, H, N %) GC->TCD Absorb Aqueous Absorption (H2O2 / NaOH) Flask->Absorb Br2 -> Br- Titration Mercurimetric Titration or Ion Chromatography Absorb->Titration Br_Quant Bromine Quantification (Br %) Titration->Br_Quant

Bifurcated analytical workflow for halogenated organic compounds comparing CHN and Schöniger methods.

References

  • Fadeeva, V. P. (2008). "Elemental analysis of organic compounds with the use of automated CHNS analyzers". Journal of Analytical Chemistry, 63(11), 1094-1106. 2

  • Denney, R. C., & Smith, P. A. (1974). "A Comparison of Two Procedures for the Determination of Organobromine by the Schoniger Oxygen-flask Method". Analyst, 99, 166-167.3

  • Goyal, K., et al. (2022). "Oxygen Flask Combustion Method". Advanced Techniques of Analytical Chemistry, Vol. 1, 114-125. 5

  • Robertson Microlit Laboratories. "CHN Analysis & Halogen/Sulfur Testing". 4

  • ThaiScience (2016). "Synthesis, Characterization and Antioxidant Activity of 2-Halobenzoyl Thiourea Bearing α- and β-alanine". Chiang Mai J. Sci. 43(3), 578. 1

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: PPE and Handling Protocols for 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I approach the handling of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline with strict procedural discipline. This compound is a highly sterically hindered halogenated aniline derivative. While base aniline is inherently toxic, the substitution pattern here fundamentally alters its risk profile. The addition of a bromine atom and a piperidine ring significantly increases the compound's lipophilicity. This enhanced lipid solubility facilitates rapid dermal absorption, allowing the molecule to bypass standard, low-grade personal protective equipment (PPE) and rapidly enter systemic circulation[1]. Researchers must treat this compound not just as an irritant, but as a high-hazard systemic toxicant and severe skin penetrant.

Hazard Assessment & Toxicological Mechanisms

To implement an effective safety protocol, we must first understand the causality of the compound's toxicity. Like many halogenated aniline derivatives, the primary acute systemic risk is .

Upon absorption, the compound undergoes hepatic metabolism via Cytochrome P450 enzymes. The resulting N-hydroxylamine metabolites are highly reactive and penetrate erythrocytes (red blood cells)[2]. Inside the cell, they initiate a redox cycle that oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin[2]. Methemoglobin cannot bind oxygen, leading to functional anemia, tissue hypoxia, and potentially fatal cyanosis[3].

Methemoglobinemia_Pathway A 3-Bromo-2-methyl-6- (piperidin-1-yl)aniline (Highly Lipophilic) B Hepatic CYP450 Oxidation A->B Absorption & Metabolism C N-hydroxylamine Metabolite B->C N-hydroxylation D Erythrocyte Penetration C->D Circulation E Hemoglobin (Fe2+) Oxidation to Methemoglobin (Fe3+) D->E Redox Cycling F Tissue Hypoxia & Cyanosis E->F Impaired O2 Transport

Figure 1: Toxicological pathway of halogenated anilines leading to methemoglobinemia.

Evidence-Based PPE Matrix

Standard nitrile gloves are insufficient for handling highly lipophilic halogenated aromatics, as breakthrough times can be dangerously short. The following PPE matrix is designed as a self-validating system to ensure zero dermal or inhalation exposure[4].

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Hand Protection Butyl Rubber or Viton™ gloves (0.4 mm min. thickness).Halogenated anilines rapidly permeate standard nitrile. Butyl rubber provides superior resistance to lipophilic aromatics[1].
Eye Protection Chemical splash goggles + full-face shield.Protects mucous membranes from aerosolized droplets or violent reaction bumping during closed-system transfers[4].
Body Protection Flame-retardant lab coat + disposable Tyvek® sleeves.Tyvek sleeves prevent capillary action of lipophilic liquids up the forearm, a common failure point in standard lab coats.
Respiratory Class II Type B2 Chemical Fume Hood (80-120 fpm).Prevents inhalation of volatile vapors. If hood access is compromised, a NIOSH-approved respirator with OV cartridges is mandatory[4].

Standard Operating Procedure (SOP): Handling and Execution

The handling of 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline requires meticulous procedural discipline. The following step-by-step methodology ensures operational safety[1].

Step 1: Pre-Operational Verification

  • Verify the Class II Type B2 fume hood face velocity is operating between 80-120 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizers, acids).

  • Don all required PPE (Butyl gloves, chemical goggles, lab coat, Tyvek sleeves)[1].

Step 2: Dispensing and Transfer

  • Conduct all weighing and dispensing strictly inside the fume hood.

  • For liquid solutions, use a positive-displacement pipette or a glass syringe with a Luer-lock needle to prevent dripping.

  • For solid forms, use an anti-static weighing spatula to prevent aerosolization of fine particulates[1].

Step 3: Reaction Setup

  • Perform all synthetic reactions in a closed system (e.g., Schlenk line) or under an inert atmosphere (Nitrogen/Argon) to prevent uncontrolled oxidation.

  • Secure all joints with Keck clips and ensure the reaction flask is clamped securely over a secondary containment tray.

Step 4: Quenching and Workup

  • Quench the reaction slowly while maintaining vigorous stirring.

  • Perform all liquid-liquid extractions inside the hood, venting the separatory funnel frequently while pointing the stem away from the operator.

Operational_Workflow Start Pre-Operational Phase: PPE & Fume Hood Verification Dispense Dispensing Phase: Closed-System Transfer Start->Dispense Reaction Reaction Execution: Inert Atmosphere & Reflux Dispense->Reaction Workup Quenching & Workup: In-Hood Filtration/Extraction Reaction->Workup Waste Waste Segregation: Halogenated Organic Stream Workup->Waste Decon Decontamination: Triple-Rinse & PPE Doffing Waste->Decon

Figure 2: Step-by-step operational and disposal workflow for high-hazard aniline derivatives.

Disposal and Environmental Logistics

Improper disposal of halogenated anilines poses severe environmental hazards, particularly aquatic toxicity. Follow this step-by-step disposal plan[5]:

Step 1: Waste Segregation

  • Collect all liquid waste containing 3-Bromo-2-methyl-6-(piperidin-1-yl)aniline in a dedicated, chemically compatible high-density polyethylene (HDPE) container.

  • Strictly label the container as "Hazardous Waste: Halogenated Organic Liquids (Contains Brominated Aniline Derivatives)". Do not mix with non-halogenated waste streams[5].

Step 2: Solid Waste Containerization

  • Place all contaminated consumables (weighing boats, pipette tips, Tyvek sleeves) into a heavy-duty, sealable chemical waste bag.

  • Label as "Hazardous Solid Waste: Halogenated Aniline Contaminated"[5].

Step 3: Decontamination and Rinsing

  • Triple-rinse the primary chemical container with a compatible solvent (e.g., acetone or methanol).

  • Collect the rinsate in the halogenated liquid waste container. The empty, triple-rinsed container can then be processed according to institutional EHS guidelines[5].

Emergency Response Protocols

  • Dermal Exposure: Immediately doff contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes under a safety shower. Do not use chemical neutralizers. Seek medical attention immediately[1].

  • Inhalation/Cyanosis: If the operator exhibits a bluish tint to the lips or nail beds (signs of methemoglobinemia), this is a medical emergency. Move the individual to fresh air, administer 100% oxygen if trained, and call emergency services immediately[1].

References

  • Title: Recommendations for diagnosis and treatment of methemoglobinemia - PMC Source: nih.gov URL: [Link]

  • Title: Product Safety Assessment: Aniline Source: lanxess.com URL: [Link]

  • Title: MECHANISTIC STUDY ON ANILINE-INDUCED ERYTHROCYTE TOXICITY Source: srce.hr URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.